Saterinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4/c1-19-24(15-21(16-28)27(33)29-19)20-7-9-23(10-8-20)35-18-22(32)17-30-11-13-31(14-12-30)25-5-3-4-6-26(25)34-2/h3-10,15,22,32H,11-14,17-18H2,1-2H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEKLDFUYOZELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883106 | |
| Record name | Saterinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102669-89-6 | |
| Record name | Saterinone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102669896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saterinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SATERINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4P85FO7GS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Saterinone: A Technical Guide to its Dual Alpha-1 Adrenergic Antagonism and Phosphodiesterase 3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saterinone is a novel cardiovascular agent characterized by a unique dual mechanism of action: competitive antagonism of alpha-1 adrenergic receptors and inhibition of phosphodiesterase 3 (PDE3). This combination of activities results in both vasodilation and positive inotropic effects, making it a compound of significant interest for the management of conditions such as congestive heart failure. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its quantitative effects on its molecular targets, the underlying signaling pathways, and detailed experimental methodologies for its characterization.
Introduction
The therapeutic approach to cardiovascular diseases often involves targeting multiple pathological pathways. This compound represents a rational drug design strategy by integrating two distinct, yet complementary, pharmacological actions into a single molecule. Its ability to concurrently reduce vascular resistance through alpha-1 blockade and enhance cardiac contractility via PDE3 inhibition offers a promising profile for improving hemodynamic parameters in patients with compromised cardiac function. This document serves as a comprehensive resource for understanding the core pharmacological principles of this compound.
Quantitative Pharmacological Data
The dual-action nature of this compound is quantitatively defined by its potency at its respective molecular targets. The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Target | Value | Species/Tissue | Reference |
| pA2 | Alpha-1 Adrenergic Receptor | 8.46 | Guinea Pig Vasculature | [1] |
| IC50 | Phosphodiesterase 3 (PDE3) | 20 nM (0.02 µmol/l) | Failing Human Myocardium | [2] |
Table 2: Hemodynamic Effects of Intravenous this compound in Patients with Chronic Heart Failure
| Hemodynamic Parameter | Maximal Change |
| Cardiac Index | +56.6% |
| Stroke Volume Index | +48.9% |
| Heart Rate | +28.4% |
| Mean Systemic Blood Pressure | -17.3% |
| Mean Pulmonary Artery Pressure | -38.4% |
| Right Atrial Pressure | -74.2% |
| Pulmonary Capillary Wedge Pressure | -46.9% |
| Systemic Vascular Resistance | -39.9% |
| Pulmonary Vascular Resistance | -71.8% |
Data from a study involving a 24-hour intravenous infusion of this compound at a rate of 1.5 µg/kg per minute in patients with severe chronic heart failure.
Signaling Pathways
The physiological effects of this compound are a direct consequence of its modulation of two distinct signaling cascades: the alpha-1 adrenergic receptor pathway and the cyclic adenosine monophosphate (cAMP) pathway regulated by PDE3.
Alpha-1 Adrenergic Receptor Blockade
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, primarily couple to Gq proteins. This initiates a signaling cascade that leads to vasoconstriction. This compound, as a competitive antagonist, blocks this pathway.
Phosphodiesterase 3 (PDE3) Inhibition
PDE3 is an enzyme responsible for the degradation of cAMP, a critical second messenger in cardiac myocytes. By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of key proteins involved in cardiac contractility.
Experimental Protocols
The characterization of this compound's dual activity relies on specific in vitro assays. The following sections detail representative methodologies for assessing alpha-1 adrenergic receptor antagonism and PDE3 inhibition.
Radioligand Binding Assay for Alpha-1 Adrenergic Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of this compound for alpha-1 adrenergic receptors using a radiolabeled antagonist, such as [³H]-prazosin.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for alpha-1 adrenergic receptors.
Materials:
-
Cell membranes expressing alpha-1 adrenergic receptors (e.g., from rat brain cortex).
-
[³H]-prazosin (radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [³H]-prazosin (typically at its Kd).
-
Increasing concentrations of this compound (or buffer for total binding, or a saturating concentration of a known alpha-1 antagonist for non-specific binding).
-
Membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-prazosin binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphodiesterase 3 (PDE3) Inhibition Assay
This protocol outlines a method to determine the inhibitory potency of this compound on PDE3 activity by measuring the hydrolysis of cAMP.
Objective: To determine the IC50 value of this compound for PDE3.
Materials:
-
Purified or recombinant human PDE3 enzyme.
-
[³H]-cAMP (substrate).
-
This compound (inhibitor).
-
Assay buffer (e.g., 40 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 8.0).
-
Stop solution (e.g., 0.1 M HCl).
-
Snake venom nucleotidase (to convert [³H]-AMP to [³H]-adenosine).
-
Anion-exchange resin (e.g., Dowex).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup: In reaction tubes, add:
-
Assay buffer.
-
Increasing concentrations of this compound (or buffer for control).
-
PDE3 enzyme.
-
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C.
-
Initiation: Start the reaction by adding a fixed concentration of [³H]-cAMP.
-
Incubation: Incubate for a defined period (e.g., 20 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding the stop solution.
-
Conversion to Adenosine: Add snake venom nucleotidase and incubate to convert the [³H]-AMP product to [³H]-adenosine.
-
Separation: Add an anion-exchange resin slurry to bind the unreacted [³H]-cAMP. Centrifuge to pellet the resin.
-
Counting: Take an aliquot of the supernatant (containing [³H]-adenosine), add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Calculate the percentage of PDE3 activity relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Discussion and Future Directions
This compound's dual pharmacological profile presents a compelling therapeutic strategy. The potent alpha-1 adrenergic antagonism contributes to afterload and preload reduction, while the specific inhibition of PDE3 enhances myocardial contractility. The quantitative data indicate a high potency for both targets.
While the current data provide a strong foundation for understanding this compound's mechanism of action, further research could provide a more nuanced picture. Specifically, the determination of this compound's binding affinities (Ki values) for the individual alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D) would be valuable for predicting its tissue-specific effects and potential side-effect profile.
References
Investigating the inotropic effects of Saterinone in vitro
An In-Depth Technical Guide to the In Vitro Inotropic Effects of Saterinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro positive inotropic effects of this compound, a cardiotonic agent with a dual mechanism of action. The document details its molecular signaling pathway, summarizes key quantitative data from in vitro studies, and outlines the experimental protocols used to investigate its pharmacodynamics.
Introduction to this compound
This compound, chemically known as (+/-)-1,2-dihydro-5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy]phenyl]-6-methyl-2-oxo-3-pyridine-carbonitrile, is a potent positive inotropic agent.[1] Its primary mechanism for increasing myocardial contractility is the selective inhibition of phosphodiesterase type III (PDE III), an enzyme crucial for cyclic adenosine monophosphate (cAMP) degradation in cardiac muscle cells.[1][2][3][4] Additionally, this compound exhibits alpha-1 adrenoceptor blocking properties, contributing to its vasodilatory effects, which are more pronounced in vivo.[1][3][5] This guide focuses on the in vitro evidence establishing its direct effects on cardiomyocyte contractility.
Molecular Mechanism of Inotropic Action
This compound exerts its positive inotropic effect by modulating the cAMP signaling cascade within cardiomyocytes. The inhibition of PDE III is the central event leading to enhanced cardiac muscle contraction.
Signaling Pathway:
-
PDE III Inhibition: In cardiomyocytes, PDE III is a key enzyme responsible for the hydrolysis and subsequent inactivation of cAMP. This compound selectively inhibits this enzyme.[1][2]
-
Increased Intracellular cAMP: By blocking PDE III, this compound prevents the breakdown of cAMP, leading to an accumulation of this second messenger within the cell.[6][7]
-
Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA, a critical kinase that phosphorylates several downstream protein targets involved in excitation-contraction coupling.[8][9]
-
Phosphorylation of L-type Calcium Channels: PKA phosphorylates L-type calcium channels, increasing their open probability and leading to a greater influx of calcium (Ca²⁺) into the cardiomyocyte during the action potential plateau.[8][10]
-
Phosphorylation of Phospholamban (PLB): PKA also phosphorylates phospholamban. In its unphosphorylated state, PLB inhibits the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a). Phosphorylation relieves this inhibition, enhancing SERCA2a activity and leading to increased Ca²⁺ uptake into the sarcoplasmic reticulum (SR). This results in a larger Ca²⁺ store available for subsequent contractions.
-
Enhanced Calcium-Induced Calcium Release (CICR): The increased Ca²⁺ influx via L-type channels, coupled with larger SR Ca²⁺ stores, amplifies the CICR process, where Ca²⁺ binds to ryanodine receptors on the SR, triggering a massive release of Ca²⁺ into the cytosol.[10]
-
Increased Myofilament Activation: The resulting higher peak cytosolic Ca²⁺ concentration leads to more Ca²⁺ binding to Troponin C. This induces a conformational change in the troponin-tropomyosin complex, exposing more myosin-binding sites on the actin filaments and resulting in stronger cross-bridge cycling and enhanced myocardial contractility.[11]
References
- 1. Lack of stereoselectivity in the inotropic and phosphodiesterase inhibitory effects of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and its enantiomers R(+)-saterinone and S(-)-saterinone on the phosphodiesterase isoenzymes from ventricular tissue of failing human hearts and porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic and autonomic effects of intravenous this compound in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive inotropic and vasodilatory actions of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 8. Oscillation of cAMP and Ca2+ in cardiac myocytes: a systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. brainkart.com [brainkart.com]
- 11. CV Physiology | Cardiac Myocytes and Sarcomeres [cvphysiology.com]
Saterinone: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saterinone is a cardiotonic agent with a dual mechanism of action, exhibiting properties of both a phosphodiesterase III (PDE III) inhibitor and an alpha-1 adrenoceptor antagonist.[1][2] This unique pharmacological profile confers both positive inotropic and vasodilatory effects, making it a subject of interest in the management of heart failure.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, including detailed experimental methodologies and a visual representation of its signaling pathways.
Pharmacodynamics
The primary pharmacodynamic effects of this compound stem from its ability to modulate two key signaling pathways involved in cardiovascular regulation.
Mechanism of Action
Phosphodiesterase III (PDE III) Inhibition: this compound is a potent inhibitor of phosphodiesterase III, the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. By inhibiting PDE III, this compound increases intracellular cAMP levels, leading to a cascade of downstream effects. In the myocardium, elevated cAMP enhances calcium influx and sensitivity, resulting in a positive inotropic effect (increased contractility). In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation.[3]
Alpha-1 Adrenoceptor Antagonism: this compound also acts as an antagonist at alpha-1 adrenergic receptors.[1][2] These receptors are primarily located on vascular smooth muscle and mediate vasoconstriction in response to norepinephrine. By blocking these receptors, this compound further contributes to its vasodilatory effects, reducing both preload and afterload on the heart.[2]
Signaling Pathways
The signaling pathways for this compound's dual mechanism of action are depicted below:
Hemodynamic Effects
Clinical and preclinical studies have demonstrated that this compound produces significant hemodynamic changes. A summary of these effects is presented in the table below.
| Parameter | Species | Study Type | Dose/Concentration | Key Findings | Reference |
| Systemic Vascular Resistance | Human | Double-blind, placebo-controlled | Intravenous infusion | Significant decrease | [1] |
| Mean Arterial Pressure | Human | Double-blind, placebo-controlled | Intravenous infusion | Significant decrease | [1] |
| Heart Rate | Human | Double-blind, placebo-controlled | Intravenous infusion | Increase | [1] |
| Pulmonary Capillary Wedge Pressure | Human | Double-blind, placebo-controlled | Intravenous infusion | Significant decrease | [1] |
| Cardiac Index | Human | Double-blind, placebo-controlled | Intravenous infusion | No significant change | [1] |
| Left Ventricular dP/dtmax | Conscious Rabbits | In vivo | Dose-dependent | Dose-dependent increase | [2] |
| Arterial Blood Pressure | Conscious Rabbits | In vivo | Dose-dependent | Reduction | [2] |
| Femoral Perfusion Pressure | Anesthetized Cats | In vivo | Slow intravenous infusion | Reduction | [2] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound, particularly concerning its absorption, distribution, metabolism, and excretion (ADME), is not extensively available in the public domain. The majority of published research focuses on its pharmacodynamic effects.
Bioavailability
While some studies have noted the oral efficacy of this compound in animal models, specific quantitative data on its oral bioavailability in humans or preclinical species is not well-documented in the available literature.[2]
Distribution
Metabolism and Excretion
The metabolic pathways and excretion routes of this compound have not been fully elucidated in the reviewed literature.
Half-Life
One study in patients with severe chronic heart failure administered this compound as a continuous intravenous infusion. The decline in plasma concentrations following the cessation of the infusion was characterized by a three-compartment model, with the following half-lives:
| Phase | Half-life (t½) |
| α-phase | 4.24 minutes |
| β-phase | 3 hours |
| γ-phase (terminal) | 15.7 hours |
Experimental Protocols
Detailed, step-by-step experimental protocols for the key studies on this compound are not fully available in the public domain. However, based on the methodologies described in the published abstracts and summaries, the following provides an overview of the likely experimental designs.
Measurement of Hemodynamic Effects in Humans
Objective: To assess the impact of this compound on key hemodynamic parameters in patients with chronic heart failure.
Workflow:
Methodology Overview:
-
Study Design: A double-blind, placebo-controlled, randomized clinical trial.[1]
-
Patient Population: Patients with moderate to severe chronic heart failure.[1]
-
Intervention: Intravenous infusion of this compound or a matching placebo.[1]
-
Measurements: Invasive hemodynamic monitoring was performed using a right-heart catheter to measure parameters such as systemic vascular resistance (SVR), blood pressure (BP), heart rate (HR), pulmonary capillary wedge pressure (PCWP), and cardiac index (CI).[1] Plasma neurohormone levels and heart rate variability were also assessed.[1]
Phosphodiesterase Inhibition Assay
Objective: To determine the inhibitory activity of this compound on phosphodiesterase III.
Workflow:
Methodology Overview:
-
Enzyme Source: Crude cAMP phosphodiesterase activity was assessed in homogenates obtained from sources such as guinea pig right ventricles.[3]
-
Assay Principle: The assay would typically involve incubating the isolated PDE III enzyme with its substrate, cAMP, in the presence of varying concentrations of this compound.
-
Endpoint: The inhibitory effect is determined by measuring the reduction in the degradation of cAMP to 5'-AMP.
-
Data Analysis: The concentration of this compound that produces 50% inhibition of the enzyme activity (IC50) is calculated.
Alpha-1 Adrenoceptor Binding Assay
Objective: To determine the binding affinity of this compound to alpha-1 adrenoceptors.
Workflow:
Methodology Overview:
-
Receptor Source: Membranes prepared from tissues rich in alpha-1 adrenoceptors, such as rat brain cortex, would be used.
-
Assay Principle: A competitive binding assay is performed where this compound competes with a radiolabeled antagonist (e.g., [3H]-prazosin) for binding to the alpha-1 adrenoceptors in the membrane preparation.
-
Endpoint: The amount of radioactivity bound to the receptors is measured at different concentrations of this compound.
-
Data Analysis: The data is used to calculate the inhibition constant (Ki), which reflects the affinity of this compound for the alpha-1 adrenoceptor.
Conclusion
This compound is a pharmacologically active compound with a well-defined dual mechanism of action that translates into significant hemodynamic effects, primarily vasodilation and positive inotropy. While its pharmacodynamics have been characterized in both preclinical and clinical settings, a comprehensive understanding of its pharmacokinetic profile, including detailed ADME properties, remains limited based on publicly available information. Further research is warranted to fully elucidate the absorption, distribution, metabolism, and excretion of this compound to better inform its potential therapeutic applications. The experimental workflows provided in this guide offer a foundational understanding of the methodologies employed to characterize this compound.
References
- 1. Hemodynamic and autonomic effects of intravenous this compound in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of the positive inotropic and alpha 1-adrenoceptor blocking agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Superior Cardiovascular Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel Saterinone Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saterinone, a potent inotropic and vasodilatory agent, has demonstrated clinical potential in the management of acute heart failure. Its unique dual mechanism of action, involving phosphodiesterase III (PDE3) inhibition and alpha-1 adrenergic receptor blockade, offers a promising therapeutic profile. This technical guide provides a comprehensive overview of the core principles and methodologies essential for the discovery and synthesis of novel this compound analogs. While specific data on novel this compound analogs is limited in the public domain, this paper extrapolates from the known pharmacology of this compound and the synthetic chemistry of related 2-pyridone scaffolds to present a foundational framework for the development of next-generation cardiovascular drugs with improved efficacy and safety profiles. This guide details the underlying signaling pathways, proposes synthetic strategies, outlines experimental protocols for biological evaluation, and presents a structured approach to data analysis.
Introduction: The Therapeutic Rationale for this compound and its Analogs
Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of innovative therapeutic strategies. This compound emerges as a compelling therapeutic candidate due to its dual pharmacological action. It combines the positive inotropic effects of PDE3 inhibition with the vasodilatory effects of alpha-1 adrenergic receptor antagonism.[1][2] This combination allows for an increase in cardiac contractility while simultaneously reducing both preload and afterload, thereby improving overall cardiac efficiency.
The development of novel this compound analogs is driven by the aspiration to refine this therapeutic profile. Key objectives for analog development include:
-
Enhanced Potency and Selectivity: To design molecules with higher affinity for PDE3 and/or alpha-1 adrenergic receptors, potentially leading to lower effective doses and reduced off-target effects.
-
Improved Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better oral bioavailability and duration of action.
-
Reduced Side Effects: To minimize adverse effects associated with existing inotropic agents, such as arrhythmias and hypotension.
The Dual Signaling Pathway of this compound
Understanding the molecular mechanisms of this compound is fundamental to the rational design of its analogs. The drug's therapeutic effects are mediated through two primary signaling pathways:
PDE3 Inhibition Pathway
This compound inhibits the phosphodiesterase 3 (PDE3) enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. The inhibition of PDE3 leads to an accumulation of intracellular cAMP, triggering a cascade of downstream effects:
-
In the Heart: Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates several key proteins, including L-type calcium channels and phospholamban. This results in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, leading to a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect.
-
In Vascular Smooth Muscle: Elevated cAMP levels also activate PKA, which leads to the phosphorylation and inactivation of myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.
Figure 1: this compound's PDE3 Inhibition Pathway.
Alpha-1 Adrenergic Receptor Blockade Pathway
This compound also acts as an antagonist at alpha-1 adrenergic receptors, which are primarily located on vascular smooth muscle. These receptors are typically activated by norepinephrine and epinephrine, leading to vasoconstriction. By blocking these receptors, this compound prevents the binding of these catecholamines, resulting in:
-
Arterial and Venous Dilation: The blockade of alpha-1 adrenergic receptors leads to relaxation of both arterial and venous smooth muscle. This reduces systemic vascular resistance (afterload) and venous return to the heart (preload), further alleviating the workload on the failing heart.
Figure 2: this compound's Alpha-1 Adrenergic Receptor Blockade Pathway.
Discovery and Synthesis of Novel this compound Analogs: A Proposed Workflow
The discovery of novel this compound analogs requires a systematic and iterative process encompassing design, synthesis, and biological evaluation.
References
The Role of Saterinone in Cyclic AMP-Dependent Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saterinone is a potent inotropic and vasodilatory agent that exerts its effects primarily through the modulation of cyclic adenosine monophosphate (cAMP)-dependent signaling pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role as a phosphodiesterase (PDE) inhibitor. It includes a summary of its effects on PDE isoenzymes, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
This compound, a pyridinone derivative, has demonstrated significant positive inotropic and vasodilatory properties in both preclinical and clinical studies.[1][2] Its therapeutic potential in conditions such as congestive heart failure stems from its dual mechanism of action: inhibition of phosphodiesterase type III (PDE3) and type IV (PDE4), and blockade of α1-adrenoceptors.[3][4] The inhibition of PDEs leads to an increase in intracellular cyclic AMP (cAMP) levels, a critical second messenger in cardiovascular regulation.[2] This guide will focus on the cAMP-dependent aspects of this compound's action.
Mechanism of Action: Inhibition of Phosphodiesterases
The primary mechanism by which this compound influences cAMP-dependent pathways is through the inhibition of phosphodiesterases (PDEs). PDEs are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, including cAMP and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.
This compound is a potent inhibitor of both PDE3 and PDE4 isoenzymes, which are prominently expressed in cardiac and vascular smooth muscle cells.[3] The inhibition of PDE3 in cardiomyocytes is a key contributor to the positive inotropic effect, while its inhibition in vascular smooth muscle, along with α1-adrenoceptor blockade, contributes to vasodilation.[1][2]
The Cyclic AMP Signaling Pathway
The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase (AC) to synthesize cAMP from ATP.[5] cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA).[6] PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits.[5]
Activated PKA phosphorylates a variety of downstream target proteins in cardiomyocytes, including:
-
L-type calcium channels: Phosphorylation increases calcium influx, enhancing myocardial contractility.
-
Phospholamban: Phosphorylation relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to increased calcium reuptake into the sarcoplasmic reticulum and faster relaxation (lusitropy).
-
Troponin I: Phosphorylation decreases the sensitivity of the myofilaments to calcium, also contributing to faster relaxation.
This compound's inhibition of PDE3 and PDE4 amplifies this signaling cascade by increasing the availability of cAMP to activate PKA.
Figure 1: this compound's mechanism of action within the cAMP signaling pathway.
Quantitative Data on this compound's Activity
The following tables summarize the quantitative data available on this compound's inhibitory activity against phosphodiesterase isoenzymes and its hemodynamic effects.
| PDE Isoenzyme | IC50 (μmol/L) | Source |
| PDE I | 37.3 | [3] |
| PDE II | 51.4 | [3] |
| PDE III | 0.02 | [3] |
| PDE IV | 0.03 | [3] |
Table 1: Inhibitory concentration (IC50) of racemic this compound on phosphodiesterase isoenzymes from failing human hearts.
| Hemodynamic Parameter | Maximal Change (%) | Source |
| Cardiac Index | +56.6 | |
| Stroke Volume Index | +48.9 | |
| Heart Rate | +28.4 | |
| Mean Systemic Blood Pressure | -17.3 | |
| Mean Pulmonary Artery Pressure | -38.4 | |
| Systemic Vascular Resistance | -39.9 |
Table 2: Maximal hemodynamic effects of this compound infusion (1.5 µg/kg/min for 24 hours) in patients with severe chronic heart failure.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in cAMP-dependent pathways.
Phosphodiesterase Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on PDE isoenzymes.
Objective: To measure the IC50 of this compound for different PDE isoenzymes.
Materials:
-
Isolated PDE isoenzymes (e.g., from human cardiac tissue via DEAE-sepharose anion exchange chromatography)
-
This compound stock solution
-
[3H]-cAMP (radiolabeled cyclic AMP)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific concentration of this compound (or vehicle control), and the isolated PDE isoenzyme.
-
Initiation: Start the reaction by adding a known concentration of [3H]-cAMP. Incubate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by boiling the tubes for 1 minute.
-
Conversion to Adenosine: Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine. Incubate at 30°C.
-
Separation: Add an anion-exchange resin slurry to bind the unreacted [3H]-cAMP. Centrifuge to pellet the resin.
-
Quantification: Transfer an aliquot of the supernatant (containing [3H]-adenosine) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the percentage of PDE inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Figure 2: Experimental workflow for the phosphodiesterase inhibition assay.
Measurement of Intracellular cAMP Levels
This protocol outlines a method to quantify changes in intracellular cAMP levels in response to this compound treatment in cultured cardiomyocytes.
Objective: To determine the effect of this compound on intracellular cAMP accumulation.
Materials:
-
Cultured cardiomyocytes (e.g., neonatal rat ventricular myocytes or human iPSC-derived cardiomyocytes)
-
This compound stock solution
-
Adenylyl cyclase activator (e.g., Forskolin)
-
Cell lysis buffer
-
cAMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit
-
Plate reader (for EIA) or gamma counter (for RIA)
Procedure:
-
Cell Culture and Treatment: Plate cardiomyocytes in appropriate culture dishes and allow them to adhere. Pre-incubate the cells with this compound at various concentrations for a specified time.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) to induce cAMP production.
-
Cell Lysis: Terminate the stimulation and lyse the cells using the provided lysis buffer from the assay kit.
-
cAMP Quantification: Perform the cAMP measurement according to the manufacturer's instructions for the chosen EIA or RIA kit. This typically involves a competitive binding reaction where the cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve. Normalize the cAMP concentration to the total protein content of each sample.
Protein Kinase A (PKA) Activity Assay
This protocol describes a method to measure the activity of PKA in cell lysates following treatment with this compound.
Objective: To assess the downstream functional consequence of increased cAMP levels by measuring PKA activity.
Materials:
-
Cell lysates from cardiomyocytes treated with this compound
-
PKA activity assay kit (e.g., colorimetric or radioactive)
-
PKA-specific substrate (e.g., Kemptide)
-
ATP (and [γ-32P]ATP for radioactive assay)
-
Assay buffer
-
Phosphoric acid (for radioactive assay) or detection antibodies (for colorimetric assay)
-
Scintillation counter or microplate reader
Procedure (based on a radioactive assay):
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, PKA-specific substrate, and the cell lysate containing PKA.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-32P]ATP. Incubate at 30°C for a defined period.
-
Termination and Spotting: Stop the reaction by adding phosphoric acid. Spot an aliquot of the reaction mixture onto a phosphocellulose paper strip.
-
Washing: Wash the paper strips multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: Place the washed paper strip in a scintillation vial, add scintillation fluid, and measure the radioactivity, which corresponds to the amount of 32P incorporated into the substrate.
-
Data Analysis: Compare the PKA activity in this compound-treated samples to control samples to determine the fold-increase in activity.
Logical Relationships and Dual Mechanism of Action
This compound's overall cardiovascular effects are a result of its dual mechanism of action. The following diagram illustrates the logical relationship between its PDE inhibitory activity and its α1-adrenoceptor antagonism.
Figure 3: Logical diagram of this compound's dual mechanism of action.
Conclusion
This compound's prominent role in modulating cAMP-dependent pathways through the potent inhibition of PDE3 and PDE4 underscores its therapeutic potential as a cardiovascular agent. The resulting increase in intracellular cAMP leads to enhanced myocardial contractility and vasodilation, addressing key pathophysiological aspects of heart failure. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to further investigate the nuanced effects of this compound and similar compounds on cAMP signaling. A thorough understanding of these mechanisms is crucial for the continued development of targeted and effective therapies for cardiovascular diseases.
References
- 1. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. arborassays.com [arborassays.com]
- 4. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
Saterinone: A Comprehensive Exploration of Molecular Targets Beyond Phosphodiesterase 3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Saterinone, a compound initially developed for the management of heart failure, is well-recognized for its potent inhibitory activity against phosphodiesterase 3 (PDE3). This activity underlies its positive inotropic and vasodilatory effects. However, a deeper investigation into its pharmacological profile reveals a more complex molecular mechanism of action, extending beyond PDE3 inhibition. This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond PDE3, focusing on its significant interactions with phosphodiesterase 4 (PDE4) and alpha-1 adrenergic receptors. This document consolidates available quantitative data, presents detailed experimental protocols for target characterization, and visualizes the associated signaling pathways and experimental workflows to facilitate a thorough understanding of this compound's broader pharmacological footprint.
Introduction
This compound is a cardiotonic agent that has been investigated for its therapeutic potential in cardiovascular diseases. Its primary mechanism of action has been attributed to the selective inhibition of phosphodiesterase 3 (PDE3), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells. This, in turn, enhances cardiac contractility and promotes vasodilation. However, emerging evidence demonstrates that the pharmacological effects of this compound are not solely mediated by PDE3 inhibition. A comprehensive understanding of its molecular interactions is crucial for elucidating its complete therapeutic and potential adverse effect profile. This guide delves into the molecular targets of this compound beyond PDE3, providing researchers and drug development professionals with a detailed resource to inform further investigation and potential therapeutic applications.
Known Molecular Targets of this compound Beyond PDE3
Beyond its well-established role as a PDE3 inhibitor, this compound has been shown to interact with other key signaling molecules, notably phosphodiesterase 4 (PDE4) and alpha-1 adrenergic receptors.
Phosphodiesterase 4 (PDE4) Inhibition
Studies have revealed that this compound is a potent inhibitor of PDE4, with a potency comparable to its inhibition of PDE3.[1] PDE4 is another critical enzyme in the regulation of intracellular cAMP, and its inhibition can lead to a range of physiological effects, including anti-inflammatory and bronchodilatory responses.
Alpha-1 Adrenergic Receptor Antagonism
This compound also exhibits significant antagonist activity at alpha-1 adrenergic receptors.[2] This action contributes to its vasodilatory properties by blocking the vasoconstrictive effects of endogenous catecholamines like norepinephrine.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the interaction of this compound with its known molecular targets.
Table 1: Inhibitory Activity of this compound against Phosphodiesterase Isoenzymes
| Phosphodiesterase Isoenzyme | IC50 (µM) | Source Tissue |
| PDE1 | 37.3 | Failing Human Heart |
| PDE2 | 51.4 | Failing Human Heart |
| PDE3 | 0.02 | Failing Human Heart |
| PDE4 | 0.03 | Failing Human Heart |
| Data sourced from a study on phosphodiesterase isoenzymes from ventricular tissue of failing human hearts.[1] |
Table 2: Antagonist Potency of this compound at Alpha-1 Adrenoceptors
| Receptor | Parameter | Value |
| Alpha-1 Adrenoceptor | pA2 | 8.46 |
| The pA2 value is a measure of the potency of a competitive antagonist. |
Signaling Pathways
The interaction of this compound with its molecular targets modulates key intracellular signaling pathways.
cAMP Signaling Pathway
By inhibiting both PDE3 and PDE4, this compound leads to an accumulation of intracellular cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in increased cardiac muscle contraction and smooth muscle relaxation.
Alpha-1 Adrenergic Receptor Signaling Pathway
This compound acts as an antagonist at alpha-1 adrenergic receptors, blocking the signaling cascade initiated by agonists like norepinephrine. This prevents the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to vasodilation.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of a compound's molecular interactions. The following are representative protocols for assays used to determine the activity of this compound at its known targets.
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a representative method for determining the inhibitory activity of this compound against PDE isoenzymes.
Objective: To determine the IC50 value of this compound for different PDE isoenzymes.
Materials:
-
Recombinant human PDE isoenzymes (PDE1, PDE2, PDE3, PDE4)
-
[³H]-cAMP or [³H]-cGMP as substrate
-
This compound
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, add the assay buffer, the respective PDE isoenzyme, and the this compound dilution (or vehicle control).
-
Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP for PDE3 and PDE4; [³H]-cGMP can also be used for PDE1 and PDE2).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by boiling for 2 minutes.
-
Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Incubate at 30°C for 10 minutes.
-
Add a slurry of anion exchange resin to bind the unreacted charged substrate.
-
Centrifuge to pellet the resin.
-
Transfer an aliquot of the supernatant containing the radiolabeled nucleoside to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Alpha-1 Adrenoceptor Radioligand Binding Assay
This protocol outlines a representative method for determining the binding affinity of this compound for alpha-1 adrenergic receptors.[3][4]
Objective: To determine the Ki (inhibition constant) of this compound for alpha-1 adrenoceptors.
Materials:
-
Cell membranes expressing alpha-1 adrenoceptors (e.g., from rat brain cortex)
-
[³H]-Prazosin (a selective alpha-1 adrenoceptor antagonist radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)
-
Wash buffer (ice-cold binding buffer)
-
Non-specific binding determinator (e.g., phentolamine at a high concentration)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a reaction tube, add the cell membranes, the this compound dilution (or vehicle for total binding, or phentolamine for non-specific binding), and the [³H]-Prazosin.
-
Incubate the mixture at 25°C for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Broader Selectivity Profile and Future Directions
While the inhibitory effects of this compound on PDE4 and its antagonist activity at alpha-1 adrenoceptors are well-documented, a comprehensive screening of its activity against a broader panel of molecular targets, such as a kinome scan or a wide array of G-protein coupled receptors (GPCRs) and ion channels, is not extensively reported in publicly available literature. Such comprehensive profiling is crucial for a complete understanding of its off-target effects and for identifying potential novel therapeutic applications.
Future research should focus on:
-
Comprehensive Off-Target Screening: Performing broad screening assays to identify any additional molecular interactions of this compound.
-
In Vivo Studies: Investigating the physiological relevance of PDE4 inhibition and alpha-1 adrenoceptor antagonism in various preclinical models to better understand the contribution of these activities to the overall therapeutic and adverse effect profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Exploring the structural determinants of this compound's activity at its different targets to potentially design more selective analogues.
Conclusion
This compound's molecular pharmacology is more intricate than its initial classification as a selective PDE3 inhibitor would suggest. Its potent inhibition of PDE4 and its antagonist activity at alpha-1 adrenergic receptors are critical components of its overall pharmacological profile. The quantitative data and signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design future studies aimed at fully elucidating its complex mechanism of action. Acknowledging the current gaps in its comprehensive selectivity profile, this document underscores the importance of continued investigation into the molecular targets of this multifaceted compound.
References
- 1. Effects of this compound and its enantiomers R(+)-saterinone and S(-)-saterinone on the phosphodiesterase isoenzymes from ventricular tissue of failing human hearts and porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive inotropic and vasodilatory actions of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Phosphodiesterase Inhibition Assay Using Saterinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saterinone is a potent inhibitor of phosphodiesterase (PDE) enzymes, demonstrating significant activity against PDE III and PDE IV isozymes.[1] This dual inhibitory action, combined with its properties as an alpha-1 adrenoceptor antagonist, contributes to its cardiotonic and vasodilatory effects.[2][3] Accurate and reproducible methods for quantifying the inhibitory activity of this compound are crucial for pharmacological research and drug development. These application notes provide detailed protocols for performing a phosphodiesterase inhibition assay using this compound, enabling researchers to determine its potency and selectivity.
Mechanism of Action
Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This increase in cyclic nucleotide levels activates downstream signaling pathways, resulting in various physiological responses, such as increased cardiac contractility and smooth muscle relaxation.
Caption: Signaling pathway of phosphodiesterase inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound against various phosphodiesterase isozymes is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for racemic this compound and its enantiomers against PDE isozymes isolated from failing human hearts.
| Isozyme | Racemic this compound IC50 (µmol/L) | R(+)-Saterinone IC50 (µmol/L) | S(-)-Saterinone IC50 (µmol/L) |
| PDE I | 37.3[1] | Not Reported | Not Reported |
| PDE II | 51.4[1] | Not Reported | Not Reported |
| PDE III | 0.02[1] | Slightly more potent than S(-)[1] | Slightly less potent than R(+)[1] |
| PDE IV | 0.03[1] | Similarly potent to S(-)[1] | Similarly potent to R(+)[1] |
Experimental Protocols
This section provides a detailed protocol for a generic, adaptable phosphodiesterase inhibition assay that can be used to determine the IC50 of this compound. This protocol is based on a commercially available fluorescence polarization assay format, which is a common method for this type of measurement.
Principle of the Assay
The assay is based on the competition between a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) and the unlabeled cyclic nucleotide for the active site of the phosphodiesterase enzyme. The product of the enzymatic reaction, a fluorescently labeled monophosphate, is then bound by a binding agent. This binding results in a high fluorescence polarization (FP) signal. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to less fluorescent monophosphate being produced and consequently a lower FP signal.
Materials and Reagents
-
This compound (and its enantiomers, if desired)
-
Recombinant human phosphodiesterase III (PDE3) and IV (PDE4) enzymes
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
PDE Assay Buffer
-
Binding Agent
-
96-well or 384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Experimental Workflow
Caption: General workflow for a phosphodiesterase inhibition assay.
Detailed Protocol
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in PDE Assay Buffer to create a range of concentrations to be tested. It is recommended to perform a 10-point dilution series.
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of each this compound dilution to the wells of a black microplate. Include wells with buffer and no inhibitor as a positive control (maximum enzyme activity) and wells with a known potent PDE inhibitor as a negative control.
-
Add the diluted PDE enzyme solution (e.g., PDE3A or PDE4A) to each well.
-
Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate (e.g., FAM-cAMP) to all wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). This time may need to be optimized based on the specific enzyme and substrate concentrations.
-
Stop the reaction by adding the binding agent to all wells.
-
Incubate the plate for a further period (e.g., 30 minutes) to allow the binding agent to capture the fluorescently labeled monophosphate.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are used to calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the PDE enzyme activity.
-
Troubleshooting
-
High background signal: This may be due to contamination of reagents or the microplate. Ensure all components are of high quality and handle them carefully.
-
Low signal-to-noise ratio: This can be improved by optimizing the concentrations of the enzyme, substrate, and binding agent.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Run replicates for each data point to assess variability.
Conclusion
This application note provides a comprehensive guide for conducting a phosphodiesterase inhibition assay using this compound. By following the detailed protocols and understanding the underlying principles, researchers can accurately determine the inhibitory potency of this compound and its analogs, facilitating further research into its therapeutic potential.
References
- 1. Effects of this compound and its enantiomers R(+)-saterinone and S(-)-saterinone on the phosphodiesterase isoenzymes from ventricular tissue of failing human hearts and porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of stereoselectivity in the inotropic and phosphodiesterase inhibitory effects of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Novel Saterinone Derivatives with Cardiotonic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saterinone is a potent positive inotropic and vasodilatory agent, exhibiting a dual mechanism of action through the inhibition of phosphodiesterase III (PDE III) and blockade of alpha-1 adrenergic receptors.[1][2][3] These characteristics make it an interesting scaffold for the development of new cardiotonic drugs for the management of heart failure. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel this compound derivatives. The primary goal of these assays is to identify compounds with enhanced potency and selectivity for PDE III, potentially leading to improved therapeutic profiles.
The protocols outlined below describe two primary HTS assays: a biochemical fluorescence polarization assay for direct PDE III inhibition and a cell-based cAMP assay to assess the functional consequences of PDE inhibition in a cellular context.
Signaling Pathway of this compound's Inotropic Action
The positive inotropic effect of this compound is primarily mediated by the inhibition of PDE III in cardiac myocytes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, resulting in increased calcium influx and sarcoplasmic reticulum calcium uptake, ultimately leading to enhanced cardiac contractility.
Caption: this compound's inotropic signaling pathway.
Experimental Workflow
The overall workflow for screening this compound derivatives involves a primary biochemical screen to identify direct PDE III inhibitors, followed by a secondary cell-based assay to confirm activity in a more physiologically relevant system and to assess cellular toxicity.
Caption: High-throughput screening workflow.
Data Presentation
Quantitative data from the primary and secondary screens should be meticulously recorded and organized for comparative analysis. The following tables provide a template for data presentation.
Table 1: Primary HTS (Fluorescence Polarization) - Single-Point Concentration (e.g., 10 µM)
| Compound ID | Structure (SMILES) | % Inhibition of PDE3A | Z'-factor | Hit (Yes/No) |
| This compound | [SMILES for this compound] | 85.2 | 0.85 | Yes |
| SD-001 | [SMILES for Derivative 1] | 92.5 | 0.85 | Yes |
| SD-002 | [SMILES for Derivative 2] | 45.3 | 0.85 | No |
| SD-003 | [SMILES for Derivative 3] | 95.1 | 0.85 | Yes |
| ... | ... | ... | ... | ... |
Table 2: Secondary HTS (Cell-Based cAMP Assay) and Cytotoxicity
| Compound ID | Fold Increase in cAMP (vs. Vehicle) | EC50 (µM) | % Cell Viability | Confirmed Hit (Yes/No) |
| This compound | 5.8 | 1.2 | 98.2 | Yes |
| SD-001 | 6.5 | 0.8 | 95.7 | Yes |
| SD-003 | 7.2 | 0.5 | 92.1 | Yes |
| ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: PDE3A Fluorescence Polarization (FP) High-Throughput Screening Assay
This protocol is adapted from established fluorescence polarization assays for PDE inhibitors.[4]
Objective: To identify this compound derivatives that directly inhibit the enzymatic activity of human recombinant PDE3A.
Materials:
-
Human recombinant PDE3A (e.g., from commercial vendors)
-
Fluorescein-labeled cGMP (FL-cGMP)
-
Anti-cGMP antibody
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% BSA
-
This compound derivative library (dissolved in DMSO)
-
Positive control: this compound or a known PDE3 inhibitor (e.g., Milrinone)
-
Negative control: DMSO
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Dispense 100 nL of each this compound derivative (1 mM in DMSO) into the wells of a 384-well plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM.
-
Dispense 100 nL of DMSO into the negative control wells.
-
Dispense 100 nL of the positive control (e.g., 1 mM this compound in DMSO) into the positive control wells.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of PDE3A in assay buffer at a concentration that yields approximately 50% of the maximum fluorescence polarization signal (to be determined during assay development).
-
Prepare a solution of FL-cGMP and anti-cGMP antibody in assay buffer. The concentrations should be optimized to produce a stable and robust fluorescence polarization signal.
-
-
Assay Protocol:
-
Add 5 µL of the PDE3A solution to each well of the compound plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 5 µL of the FL-cGMP/anti-cGMP antibody solution to each well to initiate the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min)) where FP_sample is the fluorescence polarization of the test compound, FP_min is the average of the positive controls (maximum inhibition), and FP_max is the average of the negative controls (no inhibition).
-
Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered primary hits.
Protocol 2: Cell-Based cAMP GloSensor™ Assay
This protocol utilizes the GloSensor™ technology to measure changes in intracellular cAMP levels in response to treatment with this compound derivatives.[5]
Objective: To confirm the activity of primary hits in a cellular context and to determine their potency.
Materials:
-
HEK293 cells stably expressing the GloSensor™-22F cAMP plasmid
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., hygromycin B)
-
GloSensor™ Reagent
-
Assay Buffer: HBSS or other suitable buffer
-
Forskolin (an adenylyl cyclase activator)
-
This compound derivatives (primary hits)
-
384-well, white, clear-bottom microplates
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed the GloSensor™-22F HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare serial dilutions of the primary hit compounds in assay buffer.
-
Remove the culture medium from the cell plates and add the diluted compounds.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Stimulation and Detection:
-
Prepare the GloSensor™ reagent according to the manufacturer's instructions.
-
Add the GloSensor™ reagent to each well.
-
Add a sub-maximal concentration of forskolin (e.g., 1 µM) to all wells to stimulate cAMP production.
-
Incubate for 15-20 minutes at room temperature.
-
Measure the luminescence using a plate-based luminometer.
-
Data Analysis:
-
Normalize the luminescence data to the vehicle control.
-
Plot the normalized luminescence (representing cAMP levels) against the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.
Protocol 3: Cytotoxicity Assay (e.g., CellTiter-Glo®)
Objective: To assess the cytotoxicity of the hit compounds.
Materials:
-
Cells used in the cell-based cAMP assay (or a relevant cardiac cell line)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Opaque-walled multiwell plates
-
Luminometer
Procedure:
-
Cell Plating and Compound Treatment:
-
Plate the cells and treat them with the same concentrations of this compound derivatives as used in the dose-response studies for the cell-based cAMP assay.
-
Incubate for a period relevant to the primary assay (e.g., 1-24 hours).
-
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Data Analysis:
-
Calculate the percent cell viability for each compound concentration relative to the vehicle control.
-
Compounds showing significant toxicity at concentrations relevant to their EC₅₀ values should be deprioritized.
Conclusion
The described high-throughput screening cascade provides a robust framework for the identification and characterization of novel this compound derivatives with potential as next-generation cardiotonic agents. By combining a direct biochemical assay for PDE III inhibition with a functional cell-based cAMP assay and a counter-screen for cytotoxicity, this approach enables the selection of potent and cell-permeable compounds with favorable safety profiles for further lead optimization and preclinical development.
References
- 1. This compound: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive inotropic and vasodilatory actions of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic and autonomic effects of intravenous this compound in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Saterinone Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saterinone is a phosphodiesterase (PDE) inhibitor with significant activity against PDE3 and PDE4. Its therapeutic potential, particularly in the context of cardiovascular diseases, stems from its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP leads to a cascade of downstream effects, including positive inotropic effects in cardiac muscle and vasodilation in smooth muscle.
These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of this compound's efficacy. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to accurately quantify the cellular effects of this compound and similar compounds.
Mechanism of Action of this compound
This compound exerts its pharmacological effects primarily through the inhibition of phosphodiesterase type 3 (PDE3) and, to a lesser extent, phosphodiesterase type 4 (PDE4). These enzymes are responsible for the degradation of cAMP. By inhibiting these PDEs, this compound effectively increases the intracellular concentration of cAMP, leading to the activation of protein kinase A (PKA) and subsequent phosphorylation of various downstream targets. This signaling pathway is pivotal in regulating cardiac contractility and vascular tone.
Application Notes and Protocols for Clinical Trial Design of Saterinone in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design for Saterinone, a phosphodiesterase III (PDE III) inhibitor with alpha-1 blocking properties, for the treatment of heart failure. The following sections detail the mechanism of action, summarize key quantitative data from clinical studies, and provide detailed experimental protocols for essential assessments.
Mechanism of Action
This compound exerts its therapeutic effects in heart failure through a dual mechanism of action.[1][2] As a selective phosphodiesterase III (PDE III) inhibitor, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[2] Increased cAMP levels in the myocardium lead to a positive inotropic effect, enhancing cardiac contractility.[2] In vascular smooth muscle, elevated cAMP results in vasodilation.[3]
Additionally, this compound possesses alpha-1 adrenergic receptor blocking properties, which contributes to its vasodilatory effects by antagonizing the vasoconstrictive actions of catecholamines.[2][4][5] This combined action of positive inotropy and vasodilation, also known as inodilation, improves cardiac output and reduces both preload and afterload, thereby alleviating the symptoms of heart failure.[6]
References
- 1. This compound: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of the positive inotropic and alpha 1-adrenoceptor blocking agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hemodynamic and autonomic effects of intravenous this compound in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive inotropic and vasodilatory actions of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
Application Notes and Protocols for the Quantification of Saterinone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for the quantitative determination of Saterinone in various biological matrices. The protocols detailed below are intended to serve as a guide for developing and validating robust bioanalytical assays for this compound in a research or drug development setting.
Introduction to this compound
This compound is a cardiotonic agent with positive inotropic and vasodilatory properties.[1] Its mechanism of action involves alpha-1 adrenergic receptor blockade.[1] Accurate and precise quantification of this compound in biological samples such as plasma, urine, and bile is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The methods outlined in these notes focus on providing the sensitivity, specificity, and reliability required for such analyses.
Analytical Methods Overview
Key Quantitative Parameters:
The performance of analytical methods is evaluated based on several key parameters, which are summarized in the table below. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 5 - 10 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 15 - 30 ng/mL | 0.5 - 5 ng/mL |
| Linearity Range | 20 - 2000 ng/mL | 0.5 - 500 ng/mL |
| Accuracy (% Bias) | < 15% | < 15% |
| Precision (%RSD) | < 15% | < 15% |
| Recovery | 80 - 110% | 85 - 115% |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interferences from the biological matrix and ensuring the stability of the analyte.[2][3][4][5][6][7]
3.1.1. Protein Precipitation (for Plasma/Serum)
This is a rapid and simple method for removing proteins from plasma or serum samples.[8]
Protocol:
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile (or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or an appropriate solvent for HPLC analysis.
3.1.2. Solid-Phase Extraction (SPE) (for Plasma/Serum, Urine)
SPE provides a cleaner extract compared to protein precipitation and can be used for both plasma/serum and urine samples.[4]
Protocol:
-
Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.
-
Pre-treat the biological sample:
-
Plasma/Serum: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid.
-
Urine: Centrifuge the urine sample to remove particulate matter. The pH may need adjustment depending on the sorbent used.
-
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute this compound with 1 mL of methanol or an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method for this compound Quantification
LC-MS/MS is the preferred method for bioanalysis due to its high sensitivity and specificity.[9][10][11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (To be determined by direct infusion of a this compound standard)
-
Internal Standard (IS): (A suitable stable isotope-labeled this compound or a structurally similar compound) Precursor ion > Product ion
-
-
Ion Source Parameters: (To be optimized for the specific instrument)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
HPLC-UV Method for this compound Quantification
An HPLC-UV method can be developed for applications where the high sensitivity of LC-MS/MS is not required.[12][13][14]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5) (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound (likely in the range of 220-280 nm).
Method Validation
All bioanalytical methods must be validated to ensure their reliability. The validation should be performed according to the guidelines from regulatory agencies such as the FDA or EMA. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the instrument response is directly proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).[2][3][5][6][7]
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
Caption: General workflow for this compound bioanalysis.
References
- 1. Positive inotropic and vasodilatory actions of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Synthetic Cathinones in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of synthetic cathinones in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC/MS/MS method for simultaneous determination of shionone and epi-friedelinol in rat plasma for pharmacokinetic study after oral administration of Aster tataricus extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 12. Direct enantiomeric separation of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
Reporting In Vivo Experiments with Saterinone: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for reporting in vivo experiments involving Saterinone. It is designed to ensure clarity, reproducibility, and adherence to best practices in preclinical research, aligning with the principles of the ARRIVE guidelines.[1][2][3][4][5]
Introduction to this compound
This compound is a novel cardiotonic agent with a dual mechanism of action, making it a subject of interest in cardiovascular research. It functions as both a phosphodiesterase III (PDE3) inhibitor and an alpha-1 adrenergic receptor antagonist. This combination results in both positive inotropic (increased heart muscle contractility) and vasodilatory (widening of blood vessels) effects, leading to a reduction in blood pressure.[6]
Mechanism of Action and Signaling Pathway
This compound's primary mechanism involves the inhibition of PDE3, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels in cardiac and vascular smooth muscle cells. In the heart, elevated cAMP enhances calcium influx, leading to increased contractility. In vascular smooth muscle, it promotes relaxation, resulting in vasodilation.
Simultaneously, this compound blocks alpha-1 adrenergic receptors. These receptors, when activated by catecholamines like norepinephrine, typically cause vasoconstriction. By blocking these receptors, this compound further contributes to vasodilation and a reduction in blood pressure.[7]
In Vivo Experimental Data
The following tables summarize quantitative data from in vivo studies of this compound in various animal models and humans.
Table 1: Hemodynamic Effects of this compound in Animal Models[7]
| Animal Model | Dose | Route of Administration | Key Findings |
| Pithed Guinea Pigs | - | Intravenous | Direct positive inotropic effect without affecting heart rate. |
| Conscious Rabbits | Dose-dependent | Intravenous | Increased left ventricular dP/dtmax and heart rate; reduced arterial blood pressure. |
| Anesthetized Cats | Slow infusion | Intravenous | Simultaneous onset of inotropic and vascular effects; reduction of femoral perfusion pressure and systemic blood pressure. |
| Spontaneously Hypertensive Rats | 10-30 mg/kg | Oral | Significant reduction in arterial blood pressure. |
| Conscious Cats | 10-30 mg/kg | Oral | Significant increase in left ventricular dP/dtmax. |
Table 2: Hemodynamic and Autonomic Effects of Intravenous this compound in Patients with Chronic Heart Failure[8]
| Parameter | This compound Group (n=24) | Placebo Group (n=12) | p-value |
| Systemic Vascular Resistance | Significantly decreased | No significant change | < 0.05 |
| Systemic Blood Pressure | Significantly decreased | No significant change | < 0.05 |
| Heart Rate | Increased | No significant change | 0.05 |
| Pulmonary Capillary Wedge Pressure | Significantly decreased | No significant change | < 0.05 |
| Cardiac Index | Unaffected | Unaffected | NS |
| Plasma Norepinephrine | Not significantly influenced | Not significantly influenced | NS |
| Plasma Epinephrine | Not significantly influenced | Not significantly influenced | NS |
| Plasma Renin Activity | Not significantly influenced | Not significantly influenced | NS |
NS: Not Significant
Detailed Experimental Protocols
The following are example protocols for in vivo experiments with this compound, based on common cardiovascular research models.
Protocol: Evaluation of this compound in a Rodent Model of Myocardial Infarction-Induced Heart Failure
Objective: To assess the effects of this compound on cardiac function and remodeling in a rat model of heart failure.
Experimental Workflow:
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Suture materials
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Echocardiography system
-
Invasive hemodynamic monitoring system
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Myocardial Infarction Surgery:
-
Anesthetize the rat.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Close the chest and allow the animal to recover.
-
-
Post-operative Care and Heart Failure Development: Monitor the animals for 4 weeks to allow for the development of heart failure.
-
Baseline Assessment: Perform echocardiography to assess baseline cardiac function (e.g., ejection fraction, fractional shortening).
-
Randomization and Drug Administration:
-
Randomly assign animals to treatment groups: Vehicle, this compound low dose, and this compound high dose.
-
Administer this compound or vehicle daily via oral gavage for 4 weeks.
-
-
Final Functional Assessment:
-
Perform a final echocardiogram.
-
Conduct invasive hemodynamic measurements to assess parameters like left ventricular systolic and end-diastolic pressure.
-
-
Tissue Harvesting and Analysis:
-
Euthanize the animals and collect heart and lung tissues.
-
Perform histological analysis (e.g., Masson's trichrome staining for fibrosis) and molecular analysis (e.g., gene expression of heart failure markers).
-
Protocol: Acute Hemodynamic Effects of this compound in Anesthetized Healthy Animals
Objective: To determine the acute dose-dependent effects of this compound on cardiovascular parameters in a healthy animal model.
Experimental Workflow:
Materials:
-
Healthy adult rabbits or cats
-
Anesthetics (e.g., pentobarbital)
-
Catheters for arterial and venous access
-
Pressure transducers and data acquisition system
-
This compound solution for intravenous infusion
Procedure:
-
Animal Preparation:
-
Anesthetize the animal.
-
Insert catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug administration).
-
For more detailed cardiac measurements, a catheter can be advanced into the left ventricle.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after catheterization.
-
Baseline Recording: Record baseline hemodynamic parameters (e.g., blood pressure, heart rate, left ventricular dP/dtmax) for a stable period.
-
This compound Infusion:
-
Begin a continuous intravenous infusion of this compound at a low dose.
-
After a steady-state effect is observed, increase the infusion rate in a stepwise manner.
-
-
Continuous Monitoring: Continuously record all hemodynamic parameters throughout the infusion period.
-
Data Analysis: Analyze the data to construct dose-response curves for each measured parameter.
Reporting Recommendations
When reporting in vivo experiments with this compound, it is crucial to follow the ARRIVE guidelines to ensure transparency and reproducibility. Key aspects to report include:
-
Ethical Statement: Confirmation of approval from the institutional animal care and use committee.
-
Study Design: Detailed information on the experimental groups, sample size calculation, and methods of randomization and blinding.
-
Experimental Animals: Species, strain, age, sex, and weight of the animals used.
-
Housing and Husbandry: Details of the animal housing conditions.
-
Experimental Procedures: A precise description of all procedures, including drug preparation and administration, surgical methods, and data collection techniques.
-
Statistical Methods: The statistical tests used for data analysis and the level of significance.
-
Results: Clear presentation of all data, including adverse events.
-
Discussion: Interpretation of the results in the context of the study's objectives and existing literature.
By adhering to these guidelines and protocols, researchers can contribute high-quality, reproducible data to the scientific community regarding the in vivo effects of this compound.
References
- 1. This compound: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of the positive inotropic and alpha 1-adrenoceptor blocking agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic and autonomic effects of intravenous this compound in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and its enantiomers R(+)-saterinone and S(-)-saterinone on the phosphodiesterase isoenzymes from ventricular tissue of failing human hearts and porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive inotropic and vasodilatory actions of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Heart Failure Models and Their Pathophysiological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring in vivo and in vitro models for heart failure with biomarker insights: a review - PMC [pmc.ncbi.nlm.nih.gov]
Saterinone Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saterinone is a potent positive inotropic and vasodilatory agent with a dual mechanism of action. It acts as a selective phosphodiesterase III (PDE III) inhibitor and an alpha-1 adrenergic receptor antagonist.[1] This unique pharmacological profile makes it a compound of interest for preclinical research in cardiovascular diseases, particularly in the context of heart failure. These application notes provide detailed protocols for the formulation and experimental use of this compound in preclinical research settings. This compound hydrochloride is available as a solid for laboratory use.[2]
Data Presentation
This compound Hydrochloride Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₁ClN₄O₄ | [2] |
| Molecular Weight | 511.01 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
In Vivo Efficacy of this compound in Animal Models
| Animal Model | Route of Administration | Dose Range | Key Findings | Reference |
| Pithed Guinea Pigs | Intravenous | - | Direct positive inotropic effect without affecting heart rate. | [1] |
| Conscious Rabbits | Intravenous | - | Dose-dependent increase in left ventricular dP/dtmax and heart rate; reduction in arterial blood pressure. | [1] |
| Anesthetized Cats | Intravenous Infusion | - | Simultaneous onset of inotropic and vascular effects. | [1] |
| Spontaneously Hypertensive Rats | Oral | 10-30 mg/kg | Significant reduction in arterial blood pressure. | [1] |
| Conscious Cats | Oral | 10-30 mg/kg | Significant increase in left ventricular dP/dtmax. | [1] |
Signaling Pathways
This compound's dual mechanism of action involves the modulation of two distinct signaling pathways:
-
Phosphodiesterase III (PDE III) Inhibition: By inhibiting PDE III, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP). Increased cAMP levels in cardiac muscle cells lead to activation of protein kinase A (PKA), which in turn phosphorylates calcium channels, resulting in increased calcium influx and enhanced myocardial contractility (positive inotropic effect). In vascular smooth muscle cells, elevated cAMP levels promote relaxation, leading to vasodilation.
-
Alpha-1 Adrenergic Receptor Blockade: this compound competitively blocks alpha-1 adrenergic receptors on vascular smooth muscle. This antagonizes the vasoconstrictive effects of catecholamines like norepinephrine, contributing to its vasodilatory and blood pressure-lowering effects.
Caption: this compound's PDE III Inhibition Pathway.
Caption: this compound's Alpha-1 Adrenergic Receptor Blockade Pathway.
Experimental Protocols
Formulation of this compound for Preclinical Studies
1. Intravenous (IV) Formulation
For intravenous administration in rodent models, a co-solvent-based vehicle may be necessary to achieve the desired concentration, as this compound hydrochloride has limited aqueous solubility.
-
Vehicle: A common vehicle for poorly soluble compounds in preclinical cardiovascular studies is a mixture of N,N-Dimethylacetamide (DMA), Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG-400). A suggested ratio is 20% DMA, 40% PG, and 40% PEG-400 (v/v/v).
-
Preparation Protocol:
-
Weigh the required amount of this compound hydrochloride.
-
In a sterile vial, prepare the DPP vehicle by mixing the appropriate volumes of DMA, PG, and PEG-400.
-
Gradually add the this compound hydrochloride powder to the vehicle while vortexing or sonicating until fully dissolved.
-
Visually inspect the solution for any undissolved particles.
-
Filter the final solution through a 0.22 µm syringe filter into a sterile vial for administration.
-
-
Note: The final concentration should be determined based on the dose and the maximum injectable volume for the animal species. For rats, the bolus IV injection volume is typically up to 5 mL/kg.
2. Oral Gavage Formulation
For oral administration, a suspension is often a suitable formulation approach, especially for higher doses.
-
Vehicle: A common vehicle for oral suspensions is 0.5% (w/v) carboxymethylcellulose (CMC) in purified water.
-
Preparation Protocol:
-
Prepare the 0.5% CMC vehicle by slowly adding carboxymethylcellulose to purified water while stirring until a homogenous suspension is formed.
-
Weigh the required amount of this compound hydrochloride.
-
Levigate the this compound powder with a small amount of the CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring to achieve the final desired concentration.
-
Ensure the suspension is uniformly mixed before each administration.
-
-
Note: The oral gavage volume for rats is typically up to 10 mL/kg.
In Vivo Heart Failure Model (Rat)
This protocol describes the induction of heart failure and subsequent treatment with this compound.
-
Model Induction: Heart failure can be induced in rats via methods such as isoproterenol administration or left anterior descending (LAD) coronary artery ligation.
-
Experimental Workflow:
Caption: In Vivo Heart Failure Model Workflow.
-
This compound Administration:
-
Route: Intravenous or oral gavage, based on the study objective.
-
Dose: Based on literature, a starting point for oral administration could be in the range of 10-30 mg/kg. For IV administration, a dose-finding study is recommended.
-
-
Outcome Measures:
-
Echocardiography: Left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimensions (LVIDd, LVIDs).
-
Hemodynamics: Left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), maximal rate of pressure rise and fall (±dP/dtmax).
-
Histopathology: Myocardial fibrosis, cardiomyocyte hypertrophy.
-
Isolated Langendorff Heart Preparation
This ex vivo model allows for the direct assessment of this compound's effects on cardiac function independent of systemic influences.
-
Experimental Workflow:
Caption: Isolated Langendorff Heart Workflow.
-
This compound Administration:
-
This compound is added directly to the Krebs-Henseleit perfusion buffer at various concentrations to establish a dose-response curve.
-
-
Outcome Measures:
-
Contractile Function: Left ventricular developed pressure (LVDP), ±dP/dtmax.
-
Heart Rate: Spontaneous heart rate.
-
Coronary Flow: Measurement of coronary effluent.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Saterinone Dosage for In Vivo Research
Welcome to the technical support center for Saterinone, designed for researchers, scientists, and drug development professionals. This resource provides essential information for the effective in vivo application of this compound, a potent phosphodiesterase III (PDE3) inhibitor and α1-adrenergic antagonist with positive inotropic and vasodilatory effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound exerts its cardiovascular effects through a dual mechanism. Firstly, it acts as a selective inhibitor of phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3 in cardiac muscle, this compound increases intracellular cAMP levels, leading to enhanced contractility (positive inotropy). In vascular smooth muscle, this increase in cAMP promotes vasodilation. Secondly, this compound is an α1-adrenergic receptor antagonist, which contributes to its vasodilatory properties by blocking norepinephrine-mediated vasoconstriction.
Q2: What are the expected in vivo effects of this compound administration?
A2: In vivo, this compound typically produces a dose-dependent increase in cardiac contractility (e.g., increased left ventricular dP/dtmax) and a reduction in arterial blood pressure.[1] Due to its vasodilatory effects, a decrease in systemic vascular resistance is also expected. Heart rate may increase, particularly at higher doses.[1]
Q3: In which animal models has this compound been studied?
A3: this compound has been investigated in several small laboratory animal models, including pithed guinea pigs, conscious rabbits, anesthetized cats, and spontaneously hypertensive rats.[1]
Q4: How should I prepare this compound for in vivo administration?
A4: For intravenous administration, this compound can be dissolved in an aqueous vehicle. While specific solubility data is limited in publicly available literature, similar poorly water-soluble drugs are often formulated in vehicles such as saline with a small percentage of a solubilizing agent like DMSO or ethanol, or in cyclodextrin-based solutions. For oral administration in animal studies, this compound has been shown to have good efficacy.[1] It is crucial to perform small-scale solubility tests with your intended vehicle to ensure complete dissolution and stability. Always prepare fresh solutions on the day of the experiment.
Q5: What is a typical starting dose for this compound in a rodent model?
A5: Based on available literature, oral doses of 10-30 mg/kg have been shown to significantly reduce arterial blood pressure in spontaneously hypertensive rats.[1] For intravenous administration, a slow infusion is recommended to mitigate rapid hypotensive effects. A pilot dose-ranging study is highly recommended to determine the optimal dose for your specific animal model and experimental endpoint.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Various Animal Models
| Animal Model | Route of Administration | Effective Dose Range | Key Observed Effects | Reference |
| Pithed Guinea Pig | Intravenous | Not specified | Direct positive inotropic effect without affecting heart rate. | [1] |
| Conscious Rabbit | Intravenous | Dose-dependent | Increased left ventricular dP/dtmax, increased heart rate, reduced arterial blood pressure. | [1] |
| Anesthetized Cat | Slow Intravenous Infusion | Not specified | Simultaneous onset of inotropic and vascular effects. | [1] |
| Spontaneously Hypertensive Rat | Oral | 10-30 mg/kg | Significant reduction in arterial blood pressure. | [1] |
| Conscious Cat | Oral | 10-30 mg/kg | Increased left ventricular dP/dtmax. | [1] |
Mandatory Visualizations
Caption: this compound's dual mechanism of action in cardiac and vascular smooth muscle cells.
Caption: A typical experimental workflow for an in vivo study with this compound.
Troubleshooting Guide
Issue 1: I am not observing the expected positive inotropic effect at my initial dose.
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Possible Cause 1: Suboptimal Dose. The effective dose of this compound can vary between species and even strains.
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Solution: Perform a dose-response study to determine the optimal dose for your specific model. Start with a low dose and incrementally increase it in subsequent animal groups while closely monitoring for both efficacy and adverse effects.
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-
Possible Cause 2: Inadequate Drug Formulation. this compound may have poor solubility in your chosen vehicle, leading to incomplete dissolution and a lower effective concentration being administered.
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Solution: Visually inspect your formulation for any precipitate. Consider using a different vehicle or adding a small, biocompatible amount of a solubilizing agent. It is advisable to test the solubility of this compound in your chosen vehicle before starting the in vivo experiments.
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-
Possible Cause 3: Anesthetic Interference. Some anesthetics can have cardiodepressant effects, which may mask the positive inotropic action of this compound.
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Solution: Review the literature for the cardiovascular effects of your chosen anesthetic. If possible, select an anesthetic with minimal cardiodepressant properties. If you must use a cardiodepressant anesthetic, ensure your baseline measurements are stable before drug administration and consider this as a confounding factor in your data analysis.
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Issue 2: My animals are experiencing severe hypotension and/or bradycardia immediately after this compound administration.
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Possible Cause 1: Dose is too high. The vasodilatory effects of this compound, mediated by both PDE3 inhibition and α1-adrenergic antagonism, can lead to a significant drop in blood pressure, especially at higher doses.
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Solution: Reduce the dose of this compound. A dose-response study will help identify a dose with the desired inotropic effect and manageable hypotensive effects.
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Possible Cause 2: Rapid Intravenous Injection. A rapid bolus injection of a potent vasodilator can cause a sudden and profound drop in blood pressure.
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Solution: Administer this compound as a slow intravenous infusion rather than a bolus injection. This allows for a more gradual onset of the vasodilatory effect and may prevent a severe hypotensive response.
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-
Possible Cause 3: Interaction with Anesthetic. Some anesthetics can potentiate the hypotensive effects of vasodilators.
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Solution: As mentioned previously, carefully select your anesthetic and be aware of potential drug-drug interactions. Ensure stable hemodynamics before administering this compound.
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Issue 3: I am observing significant variability in the response to this compound between animals in the same treatment group.
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Possible Cause 1: Inconsistent Drug Administration. Inaccurate dosing or inconsistent administration technique (e.g., variable infusion rates, incomplete oral gavage) can lead to variability in drug exposure.
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Solution: Ensure all personnel are properly trained in the administration techniques. Use calibrated equipment for dosing and infusion. For oral gavage, confirm proper placement to ensure the full dose is delivered to the stomach.
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-
Possible Cause 2: Biological Variability. Individual differences in metabolism and physiological state can contribute to response variability.
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Solution: Increase the number of animals per group to improve statistical power and account for biological variability. Ensure all animals are of a similar age, weight, and health status.
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Experimental Protocols
Protocol: Assessment of Cardiovascular Effects of this compound in Anesthetized Rats
1. Animal Preparation: a. Acclimatize male Sprague-Dawley rats (250-300g) for at least one week under standard laboratory conditions. b. Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or urethane) and maintain a stable plane of anesthesia throughout the experiment. c. Cannulate the trachea to ensure a patent airway. d. Cannulate the right carotid artery and connect it to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate. e. Cannulate the left jugular vein for intravenous drug administration. f. Insert a catheter into the left ventricle via the right carotid artery for the measurement of left ventricular pressure and the calculation of dP/dtmax. g. Allow the animal to stabilize for at least 30 minutes after surgical preparation to ensure baseline hemodynamic parameters are stable.
2. This compound Formulation: a. Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO in saline). b. On the day of the experiment, dilute the stock solution with saline to the desired final concentrations for infusion. c. Prepare a vehicle-only solution to serve as a control.
3. Experimental Procedure: a. Record baseline hemodynamic parameters (mean arterial pressure, heart rate, left ventricular systolic pressure, and dP/dtmax) for at least 15 minutes. b. Administer the vehicle control via slow intravenous infusion over a period of 10 minutes and continue to record hemodynamic parameters. c. After a washout period and re-establishment of a stable baseline, administer the lowest dose of this compound via slow intravenous infusion over 10 minutes. d. Continuously monitor and record hemodynamic parameters throughout the infusion and for a pre-determined period post-infusion (e.g., 60 minutes). e. Repeat steps 3c and 3d for escalating doses of this compound, ensuring a sufficient washout period and return to baseline between doses.
4. Data Analysis: a. Calculate the change in each hemodynamic parameter from the baseline value at each dose of this compound. b. Plot the dose-response curves for each parameter. c. Perform appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects compared to the vehicle control.
5. Euthanasia: a. At the end of the experiment, euthanize the animal using an IACUC-approved method.
References
Addressing Saterinone solubility and stability issues in vitro
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential solubility and stability issues encountered when working with Saterinone in vitro. Given the limited publicly available physicochemical data for this compound, this guide combines general principles for handling poorly soluble compounds with specific information related to its known mechanisms of action as a Phosphodiesterase III (PDE3) inhibitor and an alpha-1 adrenergic antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-action drug that functions as both a phosphodiesterase III (PDE3) inhibitor and an alpha-1 adrenergic receptor antagonist.[1][2] This dual mechanism results in both positive inotropic (increased heart muscle contractility) and vasodilatory (widening of blood vessels) effects.[1][2]
Q2: I am having trouble dissolving this compound for my in vitro experiments. What solvents are recommended?
Q3: My this compound solution appears to have precipitated after dilution in my aqueous assay buffer. What can I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
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Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Use a solubilizing agent: Consider the use of excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your assay buffer to enhance solubility. However, these should be tested for their own effects on the experimental system.
-
pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If the pKa of this compound is known or can be predicted, adjusting the pH of the buffer may improve solubility.
-
Pre-warm the buffer: Gently warming the assay buffer before adding the this compound stock solution can sometimes help maintain solubility.
Q4: How should I store my this compound stock solution?
For long-term storage, it is generally recommended to store stock solutions of small molecules in DMSO in tightly sealed vials at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can lead to compound degradation and introduction of moisture.
Q5: I am concerned about the stability of this compound in my experimental conditions. How can I assess its stability?
To ensure the reliability of your in vitro data, it is important to assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure). A simple stability study can be performed by incubating this compound in your assay buffer for the duration of your experiment and then analyzing the remaining concentration by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Inconsistent or poor biological activity | Compound precipitation in the assay. | Visually inspect for precipitation. Lower the final concentration. Use a solubilizing agent in the assay buffer. |
| Compound degradation. | Prepare fresh stock solutions. Minimize exposure to light and elevated temperatures. Perform a stability study under assay conditions. | |
| High background signal in the assay | Solvent (DMSO) interference. | Ensure the final DMSO concentration is consistent across all wells and is at a non-interfering level (typically <0.5%). Run appropriate vehicle controls. |
| Compound autofluorescence (if using a fluorescence-based assay). | Measure the fluorescence of this compound alone at the assay wavelengths. If significant, consider a different assay format. | |
| Difficulty in achieving complete dissolution of the powder | Inappropriate solvent or insufficient mixing. | Use a high-purity grade of DMSO. Vortex or sonicate the solution to aid dissolution. |
Quantitative Data Summary
As specific, publicly available quantitative data for this compound's solubility and stability is limited, the following tables are provided as templates for researchers to populate with their own experimentally determined values.
Table 1: Example Solubility Profile of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined |
| DMSO | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
Table 2: Example Stability Profile of this compound in Assay Buffer (PBS, pH 7.4) at 37°C
| Time (hours) | % Remaining (HPLC) | Observations |
| 0 | 100 | Clear solution |
| 2 | Data to be determined | e.g., Clear solution |
| 6 | Data to be determined | e.g., Slight precipitation |
| 24 | Data to be determined | e.g., Visible precipitation |
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
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Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, PBS, DMSO) in a sealed vial.
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Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
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Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
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Calculate the solubility in mg/mL or µM.
Protocol 2: In Vitro Stability Assessment of this compound
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Prepare a solution of this compound in the desired in vitro matrix (e.g., cell culture medium, assay buffer) at a relevant concentration.
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At time zero (t=0), take an aliquot of the solution and analyze it using a validated analytical method (e.g., HPLC-UV) to determine the initial concentration.
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Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
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At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots and analyze them for the concentration of this compound.
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
Signaling Pathways
Caption: this compound's Alpha-1 Adrenergic Receptor Antagonism Pathway.
Caption: this compound's Phosphodiesterase 3 (PDE3) Inhibition Pathway.
Experimental Workflow
Caption: General Experimental Workflow for this compound In Vitro.
References
Saterinone Technical Support Center: Identifying and Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of Saterinone. This compound is a dual-action compound with positive inotropic and vasodilatory effects, primarily achieved through phosphodiesterase III (PDE3) inhibition and alpha-1 adrenergic receptor blockade.[1][2] Understanding these on-target mechanisms is crucial for interpreting experimental results and distinguishing them from potential off-target phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exerts its effects through two primary mechanisms:
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Phosphodiesterase III (PDE3) Inhibition: this compound inhibits the PDE3 enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[3] This leads to an accumulation of intracellular cAMP.
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Alpha-1 Adrenergic Receptor Blockade: this compound acts as an antagonist at alpha-1 adrenergic receptors, preventing the binding of endogenous catecholamines like norepinephrine and epinephrine.[2]
Q2: What are the expected on-target effects of this compound in a cellular context?
A2: Based on its primary mechanisms, the expected on-target effects include:
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Increased intracellular cAMP levels: Due to PDE3 inhibition, cells responsive to cAMP signaling will exhibit elevated levels of this second messenger.[4]
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Activation of Protein Kinase A (PKA): Increased cAMP leads to the activation of PKA, which in turn phosphorylates a variety of downstream targets.[5]
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Modulation of calcium channels and other PKA substrates: PKA activation can influence intracellular calcium concentration and the activity of various enzymes and transcription factors.[6]
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Inhibition of Gq-protein coupled signaling: Blockade of alpha-1 adrenergic receptors prevents the activation of the Gq protein, thereby inhibiting the phospholipase C (PLC) pathway and subsequent downstream events like inositol trisphosphate (IP3) and diacylglycerol (DAG) production.[7][8]
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target interactions of this compound have not been extensively documented in publicly available literature, potential off-target effects can be inferred from the broader classes of PDE inhibitors and alpha-1 blockers. Researchers should be vigilant for unexpected cellular phenotypes. General strategies for identifying off-target effects include computational prediction, high-throughput screening, and genetic or phenotypic screening.[9]
Q4: What are the known side effects of PDE3 inhibitors and alpha-1 blockers that might indicate on- or off-target effects in my experimental system?
A4: The following tables summarize common side effects observed in clinical settings for these two drug classes. These may provide insights into potential physiological effects in in vivo or complex in vitro models.
Table 1: Potential Side Effects Associated with PDE3 Inhibitors [10][11][12][13][14]
| Side Effect Category | Specific Manifestations |
| Cardiovascular | Arrhythmias (ventricular), hypotension, tachycardia, palpitations |
| Neurological | Headache, dizziness |
| Gastrointestinal | Nausea, diarrhea |
| Hematological | Thrombocytopenia, neutropenia |
| Other | Fatigue, alopecia, severe heat intolerance |
Table 2: Potential Side Effects Associated with Alpha-1 Adrenergic Blockers [15][16][17][18][19]
| Side Effect Category | Specific Manifestations |
| Cardiovascular | Orthostatic hypotension (especially first-dose effect), reflex tachycardia, palpitations, edema |
| Neurological | Dizziness, headache, drowsiness, weakness, syncope |
| Urogenital | Urinary frequency, incontinence, impotence, priapism |
| Ocular | Blurred vision, intraoperative floppy iris syndrome |
| Other | Asthenia, anxiety, CNS depression |
Troubleshooting Guides
Issue 1: Unexpected change in cell viability or proliferation.
| Possible Cause | Troubleshooting Step |
| On-target effect | This compound's modulation of cAMP and calcium signaling can impact cell cycle and apoptosis in certain cell types. Correlate the observed effect with the expression of PDE3 and alpha-1 adrenergic receptors in your cell line. |
| Off-target toxicity | Perform a dose-response curve to determine the EC50 for the on-target effect and the IC50 for toxicity. A large window between these values suggests on-target effects dominate at lower concentrations. |
| Experimental artifact | Ensure proper solvent controls (e.g., DMSO) are included. Verify cell seeding density and health.[20][21] |
Issue 2: Altered phosphorylation of a protein of interest.
| Possible Cause | Troubleshooting Step |
| On-target effect (PDE3 inhibition) | Increased cAMP activates PKA, which may directly or indirectly phosphorylate your protein. Use a PKA-specific inhibitor (e.g., H89) in conjunction with this compound to see if the phosphorylation is reversed.[5][22] |
| On-target effect (Alpha-1 blockade) | Inhibition of the alpha-1/Gq/PLC pathway can alter the activity of PKC and other downstream kinases.[7][8] Assess the phosphorylation status of known PKC substrates. |
| Off-target kinase inhibition/activation | Perform a broad-spectrum kinome scan to identify potential off-target kinases affected by this compound. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Compound stability | Prepare fresh stock solutions of this compound for each experiment. Protect from light and store at the recommended temperature. |
| Cellular passage number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range.[23] |
| Assay variability | Standardize all assay parameters, including incubation times, reagent concentrations, and instrumentation settings.[24] |
Signaling Pathways and Experimental Workflows
This compound's On-Target Signaling Pathways
Caption: On-target signaling pathways of this compound.
Experimental Workflow for Investigating Off-Target Effects
Caption: A logical workflow for investigating potential off-target effects.
Experimental Protocols
Protocol 1: In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol is adapted from commercially available kits and can be used to confirm this compound's inhibitory activity on PDE3.[25][26][27]
Objective: To measure the IC50 of this compound for PDE3.
Materials:
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Recombinant human PDE3 enzyme
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cAMP substrate
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5'-Nucleotidase
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Phosphate detection reagent (e.g., Malachite Green-based)
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This compound
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Assay buffer (e.g., Tris-HCl, MgCl2)
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96-well microplate
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Microplate reader
Procedure:
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Reagent Preparation: Prepare a serial dilution of this compound in assay buffer. Prepare solutions of PDE3, cAMP, and 5'-nucleotidase at their optimal concentrations in assay buffer.
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Reaction Setup: In a 96-well plate, add the following to each well:
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This compound dilution or vehicle control.
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PDE3 enzyme solution.
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Incubate for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 30°C or 37°C).
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Initiate Reaction: Add the cAMP substrate to all wells to start the reaction.
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Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at the reaction temperature.
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Stop Reaction & Second Enzymatic Step: Add 5'-nucleotidase to each well. This enzyme will convert the 5'-AMP (product of the PDE reaction) to adenosine and inorganic phosphate. Incubate for an additional period (e.g., 20-30 minutes).
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Phosphate Detection: Add the phosphate detection reagent to each well.
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Readout: Measure the absorbance at the appropriate wavelength for the detection reagent using a microplate reader.
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Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Alpha-1 Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for alpha-1 adrenergic receptors.[28][29][30][31]
Objective: To determine the Ki of this compound for the alpha-1 adrenergic receptor.
Materials:
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Cell membranes expressing the alpha-1 adrenergic receptor of interest.
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Radioligand specific for the alpha-1 adrenergic receptor (e.g., [3H]-prazosin).
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This compound.
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Non-specific binding control (e.g., a high concentration of a known non-radioactive alpha-1 antagonist like phentolamine).
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Binding buffer (e.g., Tris-HCl, MgCl2).
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Glass fiber filters.
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Scintillation cocktail.
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Scintillation counter.
Procedure:
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Reagent Preparation: Prepare a serial dilution of this compound in binding buffer. Prepare a solution of the radioligand at a concentration near its Kd.
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Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine:
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Cell membranes.
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Radioligand.
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This compound dilution (for competition curve) or binding buffer (for total binding) or non-specific binding control.
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Incubation: Incubate the reactions to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
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Termination of Binding: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
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Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
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Calculate specific binding by subtracting the non-specific binding from the total binding.
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Plot the percent specific binding against the log of the this compound concentration.
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Fit the data to a one-site competition model to determine the IC50.
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Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. This compound: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive inotropic and vasodilatory actions of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of stereoselectivity in the inotropic and phosphodiesterase inhibitory effects of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 11. How Do PDE-3 Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 12. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 15. Alpha blockers - Mayo Clinic [mayoclinic.org]
- 16. Adverse effects of alpha 1-adrenergic blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. Alpha blocker - Wikipedia [en.wikipedia.org]
- 20. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
- 21. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. m.youtube.com [m.youtube.com]
- 24. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 25. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.sg]
- 26. promega.com [promega.com]
- 27. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. indigobiosciences.com [indigobiosciences.com]
- 29. innoprot.com [innoprot.com]
- 30. indigobiosciences.com [indigobiosciences.com]
- 31. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Saterinone Experiments: Technical Support and Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected results in Saterinone experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common and unexpected outcomes in this compound experiments, providing potential causes and actionable troubleshooting steps.
Q1: Why am I observing a weaker than expected positive inotropic effect (increased contractility) in my cardiomyocyte contractility assay?
A1: A weaker than expected inotropic effect can stem from several factors related to the compound, the cells, or the assay conditions.
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Compound Integrity:
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Degradation: this compound, like many small molecules, can degrade over time. Ensure the compound is stored correctly and is not past its expiration date. Prepare fresh stock solutions for each experiment.
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Solubility: Poor solubility can lead to a lower effective concentration. Verify the solubility of this compound in your assay buffer. The use of a small percentage of a solvent like DMSO may be necessary, but ensure the final solvent concentration does not affect cell viability or function.
-
-
Cellular Factors:
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Cell Health: Poor cardiomyocyte health will result in a blunted response. Ensure cells are viable and display regular, spontaneous contractions before adding this compound.
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Receptor/Enzyme Expression: The expression levels of PDE3 and adrenergic receptors can vary between cell lines and primary cell preparations. Lower than expected expression of PDE3A, the cardiac isoform, will reduce the target for this compound.
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Passage Number: High passage numbers in cell lines can lead to phenotypic drift and altered responses. Use cells within a validated passage range.
-
-
Assay Conditions:
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Sub-optimal Agonist Concentration: If you are co-administering this compound with an adrenergic agonist to potentiate the cAMP signal, ensure the agonist is used at an effective concentration (e.g., EC50).
-
Temperature and pH: Cardiomyocyte function is highly sensitive to temperature and pH. Maintain physiological conditions (37°C, pH 7.4) throughout the experiment.
-
Q2: My isolated heart (Langendorff) preparation shows an unexpected arrhythmia or a sharp drop in heart rate after this compound administration. What could be the cause?
A2: While this compound is expected to have positive chronotropic effects at certain doses, arrhythmias or bradycardia are signs of potential cardiotoxicity or experimental artifacts.
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Concentration-Dependent Effects: High concentrations of PDE3 inhibitors can lead to excessive intracellular calcium, which can be pro-arrhythmic.[1] Perform a dose-response curve to identify the optimal concentration range.
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Ischemia-Reperfusion Injury: If the heart was not properly perfused or experienced a period of hypoxia during the isolation and cannulation process, it may be more susceptible to arrhythmias.
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Perfusion Buffer Composition: Ensure the perfusion buffer (e.g., Krebs-Henseleit) is correctly prepared, oxygenated (95% O2 / 5% CO2), and warmed to 37°C. Imbalances in ion concentrations, particularly calcium and potassium, can induce arrhythmias.
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Dual-Action Effects: this compound also has alpha-1 adrenergic blocking properties, which can contribute to vasodilation and a drop in blood pressure.[2] In a whole-heart preparation, this can affect coronary perfusion pressure if not maintained constant, potentially leading to ischemia and arrhythmias.
Q3: I am seeing inconsistent or no vasodilation in my isolated aortic ring assay. Why might this be happening?
A3: The vasodilatory effect of this compound is primarily mediated by PDE3 inhibition in vascular smooth muscle cells. A lack of response could be due to several factors.
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Endothelium Integrity: While this compound's primary mechanism is endothelium-independent, a damaged endothelium can alter the overall vascular response. You can test for endothelial integrity using an acetylcholine challenge.
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Pre-contraction Tone: The vessel rings must be pre-contracted to an appropriate level (e.g., with phenylephrine or KCl) to observe a subsequent relaxation. If the initial tone is too low or too high, the vasodilatory effect may be masked.
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Tissue Viability: Ensure the aortic rings are prepared and handled carefully to maintain viability. Prolonged exposure to air or damage during dissection can impair their function.
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Receptor Desensitization: If the tissue has been repeatedly exposed to contractile agents, receptor desensitization may occur, leading to a weaker response.
Q4: My cAMP measurement assay shows a smaller than expected increase in intracellular cAMP levels after this compound treatment. What should I check?
A4: A blunted cAMP response can be due to issues with the cells, the assay itself, or the experimental conditions.
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Cell Lysis and Sample Preparation: Incomplete cell lysis will result in an underestimation of the total intracellular cAMP. Ensure your lysis buffer and protocol are effective for your cell type.
-
Phosphodiesterase Activity: High endogenous phosphodiesterase activity can rapidly degrade cAMP. Most cAMP assays recommend the use of a broad-spectrum PDE inhibitor, such as IBMX, in the lysis buffer to prevent this.[2]
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Assay Sensitivity and Range: Ensure that the expected cAMP concentration falls within the linear range of your assay's standard curve. You may need to adjust the cell number or sample dilution.
-
Agonist Stimulation: The effect of a PDE inhibitor on cAMP levels is often more pronounced in the presence of an adenylate cyclase activator (e.g., forskolin or a Gs-coupled receptor agonist). Consider co-stimulating your cells.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from various studies.
Table 1: Hemodynamic Effects of this compound in Patients with Chronic Heart Failure
| Parameter | Maximal Change (%) | Reference |
| Cardiac Index | +56.6 | [3] |
| Stroke Volume Index | +48.9 | [3] |
| Heart Rate | +28.4 | [3] |
| Mean Systemic Blood Pressure | -17.3 | [3] |
| Mean Pulmonary Artery Pressure | -38.4 | [3] |
| Right Atrial Pressure | -74.2 | [3] |
| Pulmonary Capillary Wedge Pressure | -46.9 | [3] |
| Systemic Vascular Resistance | -39.9 | [3] |
| Pulmonary Vascular Resistance | -71.8 | [3] |
Table 2: Hemodynamic Effects of this compound vs. Placebo in Severe Congestive Heart Failure
| Parameter | This compound Change (%) | Placebo Change | p-value | Reference |
| Systemic Vascular Resistance (SVR) | -37 | No significant effect | < 0.001 | [4] |
| Mean Pulmonary Artery Pressure (PAPm) | -24 | No significant effect | < 0.05 | [4] |
| Pulmonary Capillary Wedge Pressure (PCWP) | -35 | No significant effect | < 0.05 | [4] |
| End-Systolic Volume (ESV) | -27 | No significant effect | < 0.01 | [4] |
| Cardiac Index (CI) | +32 | No significant effect | < 0.05 | [4] |
| Ejection Fraction (EF) | +45 | No significant effect | < 0.05 | [4] |
Table 3: Inhibitory Potency (IC50) of Racemic this compound on Phosphodiesterase Isoenzymes from Failing Human Hearts
| Phosphodiesterase Isoenzyme | IC50 (µmol/L) | Reference |
| PDE I | 37.3 | [5] |
| PDE II | 51.4 | [5] |
| PDE III | 0.02 | [5] |
| PDE IV | 0.03 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on PDE3.
-
Reagents and Materials:
-
Purified recombinant human PDE3A enzyme
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
cAMP substrate (e.g., 1 µM)
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This compound stock solution (e.g., in DMSO)
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Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in PDE Assay Buffer.
-
In a 96-well plate, add 25 µL of the diluted this compound or vehicle (DMSO) control.
-
Add 25 µL of purified PDE3A enzyme to each well and incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of the cAMP substrate solution to each well.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the PDE reaction by adding 25 µL of 0.1 M HCl.
-
Add 25 µL of snake venom nucleotidase to convert the 5'-AMP product to adenosine and inorganic phosphate. Incubate for 10 minutes at 30°C.
-
Add 100 µL of the phosphate detection reagent and incubate for 15-20 minutes at room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
-
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol outlines a competitive enzyme immunoassay (EIA) for the quantification of intracellular cAMP.
-
Reagents and Materials:
-
Cardiomyocytes or other relevant cell type
-
Cell culture medium
-
This compound
-
Forskolin or other adenylate cyclase activator (optional)
-
0.1 M HCl
-
cAMP EIA kit (containing cAMP-acetylcholinesterase conjugate, cAMP antibody, wash buffer, p-nitrophenyl phosphate substrate, and stop solution)
-
96-well plate coated with goat anti-rabbit IgG
-
Microplate reader
-
-
Procedure:
-
Plate cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treat cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with an adenylate cyclase activator (e.g., forskolin) for 10-15 minutes to induce cAMP production.
-
Aspirate the medium and lyse the cells by adding 200 µL of 0.1 M HCl.
-
Incubate for 20 minutes at room temperature with gentle shaking.
-
Transfer 50 µL of the cell lysate to the EIA plate.
-
Follow the EIA kit manufacturer's instructions for the addition of the cAMP-acetylcholinesterase conjugate and the cAMP antibody.
-
Incubate, wash, and add the substrate as per the kit protocol.
-
Stop the reaction and measure the absorbance at 405 nm.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Protocol 3: Isolated Langendorff Heart Perfusion
This protocol describes the ex vivo assessment of this compound's effects on cardiac function.
-
Reagents and Materials:
-
Adult rat or guinea pig
-
Heparin
-
Anesthetic (e.g., sodium pentobarbital)
-
Krebs-Henseleit buffer
-
Langendorff perfusion system with a pressure transducer and data acquisition system
-
Surgical instruments
-
-
Procedure:
-
Anesthetize the animal and administer heparin to prevent clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
Record baseline cardiac parameters, including heart rate, left ventricular developed pressure (LVDP), and the maximum rates of pressure development and relaxation (+/- dP/dt).
-
Introduce this compound into the perfusion buffer at the desired concentrations.
-
Record the changes in cardiac parameters in response to the drug.
-
Perform a washout period with drug-free buffer to assess the reversibility of the effects.
-
Visualizations
The following diagrams illustrate key pathways and troubleshooting workflows related to this compound experiments.
References
- 1. Langendorff heart - Wikipedia [en.wikipedia.org]
- 2. promega.com [promega.com]
- 3. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blinded Contractility Analysis in hiPSC-Cardiomyocytes in Engineered Heart Tissue Format: Comparison With Human Atrial Trabeculae - PMC [pmc.ncbi.nlm.nih.gov]
Data analysis and interpretation for Saterinone studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for data analysis and interpretation in Saterinone studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound experiments, from initial assay setup to data interpretation.
| Question | Answer & Troubleshooting Steps |
| My in vitro PDE3 inhibition assay shows inconsistent results or no inhibition with this compound. | Possible Causes: 1. Reagent Degradation: Ensure PDE3 enzyme and cAMP substrate are fresh and have been stored correctly. Repeated freeze-thaw cycles can reduce enzyme activity.[1]2. Incorrect Buffer Conditions: Verify that the assay buffer pH and ionic strength are optimal for PDE3 activity. The buffer should be at room temperature before starting the assay.[1]3. Inaccurate Pipetting: Use calibrated pipettes and be meticulous with small volumes to ensure accurate concentrations of this compound and assay components.4. Assay Interference: this compound, like other compounds, may interfere with the assay readout (e.g., fluorescence-based assays). Run a control with this compound and all assay components except the enzyme to check for intrinsic fluorescence or quenching.Troubleshooting Steps: • Positive Control: Always include a known PDE3 inhibitor (e.g., milrinone or cilostamide) as a positive control to validate the assay's performance.• Enzyme Titration: Determine the optimal concentration of the PDE3 enzyme that results in a linear reaction rate within the desired assay time.• Substrate Concentration: Ensure the cAMP concentration is at or below the Km of the enzyme for competitive inhibition studies. |
| How can I distinguish between the effects of PDE3 inhibition and alpha-1 adrenoceptor blockade in my cellular assay? | Experimental Design Strategies: 1. Selective Antagonists/Agonists: Use a selective alpha-1 adrenoceptor antagonist (e.g., prazosin) to block the alpha-1-mediated effects and isolate the PDE3 inhibitory action of this compound. Conversely, use a selective alpha-1 agonist (e.g., phenylephrine) to precondition the cells and study how this compound modulates this response.2. Cell Line Selection: Utilize cell lines that express only one of the target receptors. For example, a cell line endogenously expressing the alpha-1 adrenoceptor but not PDE3 can be used to study the alpha-1-specific effects of this compound.3. Downstream Signaling Analysis: Measure the levels of downstream second messengers. An increase in cAMP levels is a direct consequence of PDE3 inhibition, while an increase in intracellular calcium is characteristic of alpha-1 adrenoceptor activation (via the Gq pathway).[2]4. Knockout/Knockdown Models: If available, use cell lines or animal models where either PDE3 or the alpha-1 adrenoceptor has been knocked out or knocked down to isolate the effects of this compound on the remaining target. |
| My cardiomyocyte contractility assay shows a biphasic or unexpected response to this compound. | Possible Explanations: 1. Dual Mechanism of Action: The observed effect is likely a composite of the positive inotropic effect from PDE3 inhibition (increased cAMP) and the potential modulation of contractility through alpha-1 adrenoceptor blockade. The net effect may depend on the concentration of this compound and the specific experimental conditions.2. Off-Target Effects at High Concentrations: At higher concentrations, this compound may have off-target effects that could influence cardiomyocyte contractility.3. Cell Health: Ensure the isolated cardiomyocytes are healthy and responsive. Poor cell viability can lead to inconsistent and non-physiological responses.Troubleshooting Steps: • Dose-Response Curve: Generate a comprehensive dose-response curve to characterize the full range of effects.• Selective Blockade: As mentioned previously, use selective antagonists for the alpha-1 adrenoceptor to isolate the PDE3-mediated effects on contractility.• Calcium Transients: Simultaneously measure intracellular calcium transients and sarcomere shortening. This can help to dissect the effects on calcium handling (PDE3 inhibition) versus myofilament calcium sensitivity.[3][4] |
| I am observing high variability in my hemodynamic measurements in animal studies with this compound. | Potential Sources of Variability: 1. Anesthesia: The type and depth of anesthesia can significantly impact hemodynamic parameters. Ensure consistent and appropriate anesthesia throughout the study.2. Fluid Balance: Maintain consistent fluid balance in the animals, as dehydration or fluid overload can affect cardiovascular parameters.3. Animal Strain and Health: Use a consistent strain of animals and ensure they are healthy and free from underlying conditions that could affect the cardiovascular system.4. Surgical Preparation: If using invasive monitoring, ensure that the surgical preparation is consistent and minimally traumatic.Mitigation Strategies: • Acclimatization: Allow animals to acclimatize to the experimental environment to reduce stress-induced hemodynamic changes.• Baseline Stabilization: Ensure that baseline hemodynamic parameters are stable before administering this compound.• Sham Controls: Include a sham-operated control group to account for the effects of the surgical procedure itself. |
Quantitative Data from this compound Studies
The following tables summarize quantitative data from clinical studies investigating the hemodynamic effects of this compound in patients with heart failure.
Table 1: Hemodynamic Effects of Intravenous this compound in Patients with Chronic Heart Failure
| Parameter | This compound Group (n=24) | Placebo Group (n=12) | p-value |
| Change in Systemic Vascular Resistance (dyn·s·cm⁻⁵) | Significant Decrease | No Significant Change | < 0.05 |
| Change in Systemic Blood Pressure (mmHg) | Significant Decrease | No Significant Change | < 0.05 |
| Change in Heart Rate (beats/min) | Increase | No Significant Change | = 0.05 |
| Change in Pulmonary Capillary Wedge Pressure (mmHg) | Significant Decrease | No Significant Change | < 0.05 |
| Change in Cardiac Index (L/min/m²) | No Significant Change | No Significant Change | NS |
Data adapted from a double-blind, placebo-controlled study.[5]
Table 2: Percentage Change in Hemodynamic and Left Ventricular Function Parameters with this compound
| Parameter | Percentage Change from Baseline | p-value |
| Systemic Vascular Resistance (SVR) | ↓ 37% | < 0.001 |
| Mean Pulmonary Artery Pressure (PAPm) | ↓ 24% | < 0.05 |
| Mean Pulmonary Capillary Wedge Pressure (PCWP) | ↓ 35% | < 0.05 |
| End-Systolic Volume (ESV) | ↓ 27% | < 0.01 |
| Cardiac Index (CI) | ↑ 32% | < 0.05 |
| Ejection Fraction (EF) | ↑ 45% | < 0.05 |
Data from a study in patients with severe congestive heart failure receiving a 3-hour intravenous infusion of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for PDE3.
Materials:
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Purified recombinant human PDE3A
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This compound
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cAMP (substrate)
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Snake venom nucleotidase
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[³H]-cAMP (radiolabel)
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Anion-exchange resin
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Scintillation fluid
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Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)[6]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, purified PDE3A enzyme, and varying concentrations of this compound (or vehicle control).
-
Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 30°C to allow this compound to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding a mixture of unlabeled cAMP and [³H]-cAMP. The final cAMP concentration should be below the Km for PDE3A.
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Incubation: Incubate the reaction for a predetermined time (e.g., 10-20 minutes) at 30°C. The reaction time should be within the linear range of the enzyme activity.
-
Stop Reaction: Terminate the reaction by boiling the tubes for 2 minutes.[6]
-
Conversion to Adenosine: Cool the samples on ice, then add snake venom nucleotidase to convert the [³H]-5'-AMP product to [³H]-adenosine. Incubate for 10 minutes at 30°C.[6]
-
Separation: Add an anion-exchange resin slurry to the tubes to bind the unreacted [³H]-cAMP. The uncharged [³H]-adenosine will remain in the supernatant.
-
Quantification: Centrifuge the tubes, and transfer a portion of the supernatant to a scintillation vial with scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Alpha-1 Adrenoceptor Functional Assay (Calcium Flux)
Objective: To assess the antagonistic effect of this compound on alpha-1 adrenoceptor activation.
Materials:
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HEK293 cells stably expressing the human alpha-1A adrenoceptor
-
This compound
-
Phenylephrine (alpha-1 agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
Procedure:
-
Cell Plating: Plate the alpha-1A adrenoceptor-expressing HEK293 cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 30-60 minutes at 37°C).
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
This compound Incubation: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-20 minutes at room temperature.
-
Baseline Fluorescence: Measure the baseline fluorescence using a fluorescence plate reader.
-
Agonist Stimulation: Add a fixed concentration of phenylephrine (typically the EC80 concentration) to all wells to stimulate the alpha-1A adrenoceptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Calculate the percentage of inhibition of the phenylephrine-induced calcium response for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting to a sigmoidal dose-response curve.
Protocol 3: In Vitro Cardiomyocyte Contractility Assay
Objective: To measure the effect of this compound on the contractility of isolated adult cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
This compound
-
Tyrode's solution (physiological salt solution)
-
IonOptix Myocyte Calcium and Contractility System or similar video-based edge-detection system[3][4][7]
Procedure:
-
Cell Preparation: Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., rat, mouse) using established enzymatic digestion protocols. Allow the cells to stabilize.
-
Cell Plating: Plate the isolated cardiomyocytes in a laminin-coated perfusion chamber on the stage of an inverted microscope.
-
Perfusion: Perfuse the cells with Tyrode's solution at physiological temperature (37°C).
-
Pacing: Field-stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz) to induce regular contractions.
-
Baseline Recording: Record baseline contractile parameters, including sarcomere length, percentage of shortening, and velocities of contraction and relaxation, using the IonOptix system.[8]
-
This compound Administration: Perfuse the cells with Tyrode's solution containing increasing concentrations of this compound.
-
Data Acquisition: After a stabilization period at each concentration, record the contractile parameters.
-
Data Analysis: Analyze the recorded traces to quantify the changes in contractile parameters at each this compound concentration compared to baseline. Plot the percentage change in a key parameter (e.g., percentage of sarcomere shortening) against the this compound concentration to generate a dose-response curve.
Visualizations
This compound's Dual Signaling Pathway
Caption: Dual mechanism of this compound action and signaling crosstalk.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining the IC50 of this compound.
Troubleshooting Logic for Unexpected Cellular Response
Caption: Decision tree for troubleshooting unexpected cellular responses.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Effect of rise in cAMP levels on Ca2+ influx through voltage-dependent Ca2+ channels in HIT cells. Second-messenger synarchy in beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hemodynamic and autonomic effects of intravenous this compound in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ionoptix.com [ionoptix.com]
- 8. img.hub.heart.org [img.hub.heart.org]
Technical Support Center: Saterinone Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Saterinone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, 1-[(4-cyano-1,2-dihydro-6-methyl-2-oxopyridinyl-5)-phenoxy]-3-[4-(2-methoxyphenyl)piperazinyl-1]-propan-2-ol, typically involves a convergent synthesis. This strategy involves the separate synthesis of two key intermediates: a substituted pyridinone derivative and an arylpiperazine side-chain. These intermediates are then coupled to form the final this compound molecule.
Q2: What are the critical starting materials for this compound synthesis?
A2: The key precursors are a functionalized 5-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile and 1-(2-methoxyphenyl)piperazine, along with a suitable three-carbon linker with reactive groups, such as epichlorohydrin.
Q3: What are the most common challenges encountered during the synthesis of the pyridinone core?
A3: Common challenges include controlling the regioselectivity of reactions on the pyridine ring, potential side reactions such as dimerization or polymerization, and ensuring the stability of the cyano and hydroxyl groups under various reaction conditions.
Q4: What are typical issues in the synthesis of the arylpiperazine fragment?
A4: Challenges in synthesizing N-arylpiperazines can include achieving selective mono-arylation of the piperazine ring and preventing the formation of di-arylated byproducts. The choice of catalyst and reaction conditions is crucial for high yields and purity.
Q5: How can I purify the final this compound product?
A5: Purification of this compound typically involves a multi-step approach. Initial purification from the crude reaction mixture can be achieved by extraction and crystallization. Due to the presence of a chiral center, enantiomeric separation is often necessary, which is commonly performed using chiral High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Synthesis Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the pyridinone intermediate | Incomplete reaction; Side reactions such as polymerization; Degradation of starting materials or product. | Optimize reaction temperature and time. Use high-purity starting materials. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of di-substituted piperazine byproduct | High reactivity of the second nitrogen in piperazine; Incorrect stoichiometry of reactants. | Use a large excess of piperazine to favor mono-substitution. Alternatively, protect one of the piperazine nitrogens with a suitable protecting group (e.g., Boc), followed by deprotection after the coupling reaction. |
| Incomplete coupling of the pyridinone and piperazine fragments | Steric hindrance; Low reactivity of the coupling partners; Inefficient catalyst or base. | Screen different coupling agents and bases. Increase the reaction temperature or prolong the reaction time. Ensure all reactants are anhydrous. |
| Formation of a dimer impurity | Reaction of two molecules of the piperazine intermediate with one molecule of the linker. | This can be a significant side reaction. Purification by crystallization is often effective in removing this less soluble dimer. |
| Presence of a formyl impurity | This can arise from side reactions involving the solvent (e.g., DMF) or degradation of reactants. | Conversion of the crude product to its hydrochloride salt can facilitate the removal of the non-basic formyl impurity during filtration. |
Purification Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of this compound from starting materials by chromatography | Similar polarity of the compounds. | Optimize the mobile phase composition and gradient in your HPLC method. Consider using a different stationary phase. |
| Co-elution of enantiomers during HPLC | Inappropriate chiral column or mobile phase. | Use a specialized chiral stationary phase, such as a Chiralcel OD column. Optimize the mobile phase; for this compound, methanol at a controlled temperature (e.g., 10°C) has been shown to be effective for enantiomeric separation. |
| Product precipitation during purification | Low solubility of this compound in the chosen solvent system. | Screen for suitable solvent systems with good solubility for this compound. Consider performing purification at a slightly elevated temperature. |
| Low recovery after crystallization | High solubility of the product in the crystallization solvent; Formation of an oil instead of crystals. | Carefully select an anti-solvent to induce precipitation. Use seeding with a small crystal of pure this compound to promote crystallization. Cool the solution slowly. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a hypothetical route based on common organic synthesis methodologies for similar compounds.
Step 1: Synthesis of 5-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile (Pyridinone Intermediate)
A multi-step synthesis starting from ethyl acetoacetate and cyanoacetamide, followed by cyclization and subsequent modifications to introduce the hydroxyl group at the 5-position.
Step 2: Synthesis of 1-(2-methoxyphenyl)piperazine
This can be achieved via the reaction of 2-methoxyaniline with bis(2-chloroethyl)amine or through a palladium-catalyzed Buchwald-Hartwig amination of 1-bromo-2-methoxybenzene with piperazine.
Step 3: Coupling of the Intermediates
-
React the 5-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile with epichlorohydrin in the presence of a base (e.g., potassium carbonate) to form the epoxide intermediate.
-
React the resulting epoxide with 1-(2-methoxyphenyl)piperazine in a suitable solvent like ethanol or isopropanol at reflux to yield racemic this compound.
Step 4: Purification of this compound
-
The crude product is first purified by column chromatography on silica gel.
-
Further purification is achieved by crystallization from a suitable solvent system (e.g., ethanol/water).
-
For enantiomeric separation, chiral HPLC is employed using a Chiralcel OD column with methanol as the mobile phase.
Quantitative Data Summary
The following tables present hypothetical data for yields and purity at different stages of this compound synthesis and purification. These are for illustrative purposes to guide optimization efforts.
Table 1: Hypothetical Yields for this compound Synthesis Steps
| Step | Reaction | Hypothetical Yield (%) |
| 1 | Pyridinone Intermediate Synthesis | 65 - 75 |
| 2 | Arylpiperazine Intermediate Synthesis | 70 - 85 |
| 3 | Coupling Reaction | 50 - 65 |
| 4 | Overall Yield (Racemic) | 23 - 38 |
Table 2: Hypothetical Purity Profile after Different Purification Steps
| Purification Step | Purity of this compound (%) | Major Impurities Detected |
| Crude Reaction Mixture | 40 - 60 | Unreacted starting materials, dimer byproduct, formyl impurity |
| After Column Chromatography | 85 - 95 | Residual starting materials, dimer byproduct |
| After Crystallization | > 98 | Trace impurities |
| After Chiral HPLC | > 99.5 (for each enantiomer) | Other enantiomer |
Visualizations
Caption: A high-level workflow for the synthesis and purification of this compound.
Caption: A logical flow diagram for troubleshooting common issues in this compound synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and reducing the cytotoxic effects of [Active Compound]. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations of relevant biological pathways.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of cytotoxicity associated with [Active Compound]?
A1: The cytotoxicity of many chemotherapeutic agents, referred to here as [Active Compound], often involves multiple mechanisms. These can include the induction of DNA damage, which can lead to cell cycle arrest or programmed cell death (apoptosis).[1][2] Other mechanisms may involve the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and interference with essential cellular processes like protein synthesis.[1]
Q2: What are "off-target" effects, and how do they contribute to the cytotoxicity of [Active Compound] in healthy cells?
A2: Off-target effects occur when a drug interacts with unintended molecules or cellular pathways in both cancerous and healthy cells.[3] For cytotoxic agents, this can lead to damage in non-cancerous tissues, resulting in common side effects observed in chemotherapy.[4][5] Minimizing these off-target interactions is a key goal in drug development to improve the therapeutic index of a compound.[6]
Q3: What are the primary strategies to reduce the cytotoxicity of [Active Compound] while maintaining its anti-cancer efficacy?
A3: Several strategies are being explored to mitigate the cytotoxicity of chemotherapeutic agents. These include:
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Dose Optimization: Adjusting the dosage and treatment schedule can help find a balance between efficacy and toxicity.[7][8][9] This patient-centered approach aims for the highest tolerable dose rather than the maximum tolerated dose.[7]
-
Co-administration of Cytoprotective Agents: Using agents that protect healthy cells from the toxic effects of chemotherapy can reduce side effects.
-
Targeted Drug Delivery Systems: Advanced delivery systems, such as nanoparticle-based carriers, can help concentrate the [Active Compound] at the tumor site, thereby reducing its exposure to healthy tissues.[10][11][12][13] These systems can exploit the unique characteristics of the tumor microenvironment.[10]
-
Rational Drug Design: Modifying the chemical structure of the [Active Compound] can improve its specificity for cancer cells and reduce interactions with off-target molecules.[3]
Q4: How can I accurately measure the cytotoxicity of [Active Compound] in my cell-based experiments?
A4: Cytotoxicity is typically measured using various in vitro assays that assess cell viability and death.[6][14] Common methods include:
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MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17][18]
-
LDH Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as a marker for cytotoxicity.[19][20][21][22]
-
Trypan Blue Exclusion Test: A simple method where viable cells with intact membranes exclude the dye, while non-viable cells take it up.[6]
The choice of assay can depend on the specific research question and the mechanism of cell death being investigated.[23]
Troubleshooting Experimental Issues
Here are some common issues encountered during in vitro cytotoxicity experiments and potential solutions:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Low signal or unexpected results in MTT assay | - Low metabolic activity of the cell line- Incorrect incubation time with MTT reagent- Incomplete dissolution of formazan crystals | - Increase the number of cells seeded per well.- Optimize the incubation time for your specific cell line (typically 1-4 hours).[16]- Ensure complete solubilization of the formazan crystals by thorough mixing.[23] |
| High background in LDH assay | - Serum in the culture medium contains LDH- Contamination of cultures (e.g., bacterial or yeast)- Lysis of cells due to improper handling | - Use a low-serum medium for the assay or include a medium-only background control.[22]- Regularly check cultures for contamination.- Handle cell plates gently to avoid mechanical stress and cell lysis. |
| Discrepancies between different cytotoxicity assays | - Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity).- The kinetics of cell death may vary with the compound and assay. | - Use multiple, complementary assays to get a more complete picture of cytotoxicity.[23]- Perform time-course experiments to understand the dynamics of the cytotoxic response. |
Experimental Protocols
Below are detailed protocols for two commonly used cytotoxicity assays.
MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[17]
Caption: The intrinsic and extrinsic pathways of apoptosis converge on executioner caspases.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. D[24][25]ysregulation of this pathway is common in cancer. S[26]ome chemotherapeutic agents can induce cytotoxicity by modulating MAPK signaling.
// Nodes gf [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rtk [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; mek [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; erk [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; transcription [label="Transcription Factors\n(e.g., Myc, AP-1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; response [label="Cellular Response\n(Proliferation, Survival)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges gf -> rtk [label="binds"]; rtk -> ras [label="activates"]; ras -> raf [label="activates"]; raf -> mek [label="phosphorylates"]; mek -> erk [label="phosphorylates"]; erk -> transcription [label="activates"]; transcription -> response [label="regulates"]; }
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. azonano.com [azonano.com]
- 5. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. wjarr.com [wjarr.com]
- 11. Nanoparticle-Based Drug Delivery System: A Patient-Friendly Chemotherapy for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Nanoparticle-Based Co-Delivery Systems for Cancer Therapy [mdpi.com]
- 14. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. mdpi.com [mdpi.com]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. tiarisbiosciences.com [tiarisbiosciences.com]
- 23. researchhub.com [researchhub.com]
- 24. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
Managing confounding variables in Saterinone research
Welcome to the technical support center for Saterinone research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of experimenting with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research endeavors.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during this compound research, presented in a question-and-answer format.
Question: My in-vitro experiment is showing inconsistent results. What are the potential causes?
Answer: Inconsistent results in in-vitro experiments with this compound can stem from several factors:
-
Compound Stability and Solubility: this compound's stability and solubility in your experimental buffer can be a critical factor. Ensure the compound is fully dissolved and stable under your experimental conditions (pH, temperature). Consider performing a solubility test in your specific buffer system.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of a potent compound like this compound, can lead to significant variations in concentration. Calibrate your pipettes regularly and use appropriate techniques.
-
Cell-Based Assay Variability: If using cell-based assays, inconsistencies can arise from:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling pathway components can change with excessive passaging.
-
Cell Density: Ensure uniform cell seeding density across all wells, as this can affect the overall response.
-
Serum Batch Variability: Different batches of serum can contain varying levels of growth factors and other components that may influence cellular responses. It is advisable to test a new batch of serum before use in critical experiments.
-
-
Reagent Quality: The quality and consistency of all reagents, including buffers, media, and assay components, are crucial. Prepare fresh solutions and store them appropriately.
Question: I am observing a smaller than expected in-vivo therapeutic effect of this compound. What confounding variables should I consider?
Answer: Several confounding variables can influence the in-vivo efficacy of this compound. These should be carefully controlled in your experimental design:
-
Anesthesia: The choice of anesthetic can significantly impact cardiovascular parameters. Some anesthetics can have depressive effects on the cardiovascular system, potentially masking the positive inotropic and vasodilatory effects of this compound. It is crucial to choose an anesthetic with minimal cardiovascular side effects and to maintain a consistent depth of anesthesia across all experimental groups.
-
Animal Strain and Genetics: Different animal strains can exhibit varied responses to cardiovascular drugs due to genetic differences in receptors, enzymes, and signaling pathways. Ensure you are using a consistent and well-characterized animal strain.
-
Baseline Physiological State: The baseline cardiovascular health of the animals can influence the observed effects. Factors such as age, weight, and the presence of underlying cardiac dysfunction can alter the response to this compound. Proper randomization and the use of appropriate control groups are essential.
-
Route of Administration and Pharmacokinetics: The method of drug delivery (e.g., intravenous, oral) will affect its bioavailability and time to peak effect. Ensure the chosen route is appropriate for the experimental question and that dosing is accurate.
-
Off-Target Effects: this compound's dual-action mechanism (PDE3 inhibition and α1-adrenoceptor blockade) is its intended therapeutic action. However, like any drug, it may have unintended off-target effects that could confound results. Consider including control experiments with more selective PDE3 inhibitors or α1-blockers to dissect the specific contributions of each pathway.
Question: How can I minimize the risk of off-target effects in my this compound experiments?
Answer: Minimizing off-target effects is crucial for accurate interpretation of your results:
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the lowest effective concentration of this compound that elicits the desired on-target effect. Using excessively high concentrations increases the likelihood of engaging off-target molecules.
-
Use of Selective Antagonists/Agonists: To confirm that the observed effects are mediated through the intended targets (PDE3 and α1-adrenoceptors), use selective antagonists for these targets in your experiments. For example, a selective α1-adrenoceptor antagonist should block the vasodilatory effects attributed to this pathway.
-
Control Compounds: Include control compounds in your experiments. This could involve using a structurally similar but inactive molecule, or more selective inhibitors of either PDE3 or α1-adrenoceptors to differentiate the effects.
-
Phenotypic Rescue Experiments: In cell-based or genetic models, if you hypothesize an off-target effect, attempt to "rescue" the phenotype by manipulating the suspected off-target pathway.
Quantitative Data Summary
The following table summarizes the maximal hemodynamic effects of this compound observed in patients with severe chronic heart failure. This data can serve as a reference for expected in-vivo responses.
| Hemodynamic Parameter | Maximal Change (%) |
| Cardiac Index | +56.6 |
| Stroke Volume Index | +48.9 |
| Heart Rate | +28.4 |
| Mean Systemic Blood Pressure | -17.3 |
| Mean Pulmonary Artery Pressure | -38.4 |
| Right Atrial Pressure | -74.2 |
| Pulmonary Capillary Wedge Pressure | -46.9 |
| Systemic Vascular Resistance | -39.9 |
| Pulmonary Vascular Resistance | -71.8 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to this compound research.
Protocol 1: Phosphodiesterase III (PDE3) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on PDE3 enzyme activity.
Materials:
-
Recombinant human PDE3 enzyme
-
This compound
-
cAMP (substrate)
-
5'-Nucleotidase
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Plate reader
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in the assay buffer.
-
Assay Reaction: a. In a 96-well plate, add the assay buffer, this compound dilutions (or vehicle control), and recombinant PDE3 enzyme. b. Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C). c. Initiate the reaction by adding the substrate, cAMP. d. Incubate for a specific time (e.g., 30 minutes) at the controlled temperature.
-
Reaction Termination and Detection: a. Stop the PDE3 reaction by adding a stop solution or by heat inactivation. b. Add 5'-Nucleotidase to the wells to convert the AMP produced by PDE3 into adenosine and inorganic phosphate. Incubate as required. c. Add the phosphate detection reagent (e.g., Malachite Green) to each well. d. Incubate for color development.
-
Data Analysis: a. Measure the absorbance at the appropriate wavelength using a plate reader. b. Calculate the percentage of PDE3 inhibition for each this compound concentration relative to the vehicle control. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of PDE3 activity) by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Alpha-1 Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the α1-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells expressing the human α1-adrenergic receptor.
-
Radiolabeled ligand specific for the α1-adrenergic receptor (e.g., [3H]-Prazosin).
-
This compound
-
Non-specific binding control (e.g., a high concentration of an unlabeled α1-adrenergic receptor antagonist like phentolamine).
-
Binding buffer (e.g., Tris-HCl buffer with MgCl2).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in the binding buffer.
-
Binding Reaction: a. In test tubes, combine the cell membranes, the radiolabeled ligand ([3H]-Prazosin), and either this compound at various concentrations, the binding buffer (for total binding), or the non-specific binding control. b. Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: a. Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand. b. Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: a. Place the filters into scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding at each this compound concentration by subtracting the non-specific binding (CPM in the presence of the non-specific control) from the total binding (CPM in the absence of competing ligand). b. Determine the Ki value (inhibitory constant) for this compound by analyzing the competition binding data using appropriate software (e.g., Prism) and the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound research.
Validation & Comparative
Saterinone vs. Milrinone: A Comparative Efficacy Analysis for Inotropic Support
A detailed examination of two phosphodiesterase III inhibitors used in the management of heart failure, supported by experimental data and mechanistic insights.
In the landscape of pharmacotherapy for acute decompensated heart failure, phosphodiesterase III (PDE3) inhibitors play a crucial role as inodilators, enhancing cardiac contractility and promoting vasodilation. Among these agents, milrinone is a well-established therapeutic option. Saterinone, a lesser-known but pharmacologically distinct compound, presents an alternative with a unique dual mechanism of action. This guide provides a comprehensive comparison of the efficacy, mechanism of action, and available experimental data for both this compound and milrinone to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inodilators
Both this compound and milrinone exert their primary effects by inhibiting the PDE3 enzyme. This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac and vascular smooth muscle cells.[1][2] By inhibiting PDE3, both drugs lead to an increase in intracellular cAMP levels.[1][2]
In cardiac myocytes, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several target proteins. This cascade results in an increased influx of calcium into the cell and enhanced sensitivity of the contractile proteins to calcium, leading to a positive inotropic effect (increased contractility).[2]
In vascular smooth muscle, the accumulation of cAMP also activates PKA, which leads to the phosphorylation of proteins that promote muscle relaxation. This results in vasodilation, reducing both preload and afterload on the heart.[1]
The key distinction between the two drugs lies in this compound's additional property of being an alpha-1 adrenoceptor antagonist.[3] This alpha-1 blockade contributes to its vasodilatory effect by directly counteracting the vasoconstrictive signals mediated by norepinephrine at these receptors.[3][4][5] This dual mechanism suggests that this compound may offer a different hemodynamic profile compared to the selective PDE3 inhibition of milrinone.
Signaling Pathways
Comparative Efficacy: A Review of Hemodynamic Data
Direct comparative clinical trials between this compound and milrinone are scarce in the published literature. However, individual studies evaluating their hemodynamic effects provide valuable data for a comparative assessment.
| Parameter | This compound (Intravenous)[6] | Milrinone (Intravenous)[7][8] |
| Cardiac Index (CI) | No significant change | ↑ (36% to 56%) |
| Systemic Vascular Resistance (SVR) | ↓ (Significant decrease) | ↓ (33% to 36%) |
| Mean Arterial Pressure (MAP) | ↓ (Significant decrease) | Variable (↑ 7% to 31% in one study) |
| Pulmonary Capillary Wedge Pressure (PCWP) | ↓ (Significant decrease) | ↓ (-3% to -14%) |
| Heart Rate (HR) | ↑ (Increase, p=0.05) | ↑ (10% to 35%) |
The available data suggests that both agents are effective vasodilators, as evidenced by the reduction in systemic vascular resistance and pulmonary capillary wedge pressure. Milrinone appears to have a more pronounced and consistent positive inotropic effect, leading to a significant increase in the cardiac index.[7][8] this compound's effect on cardiac index in the cited study was not statistically significant, while its impact on reducing systemic vascular resistance and blood pressure was prominent.[6] This may be attributable to its dual action, where the alpha-1 blockade contributes significantly to vasodilation.
Experimental Protocols: Assessing Hemodynamic Effects
Study Design:
A randomized, double-blind, placebo-controlled or active-comparator (e.g., dobutamine) controlled trial is the gold standard.
Patient Population:
Patients with acute decompensated heart failure, characterized by a low cardiac index (e.g., < 2.2 L/min/m²) and elevated pulmonary capillary wedge pressure (e.g., > 15 mmHg).
Intervention:
-
This compound/Milrinone Group: Administration of a loading dose followed by a continuous intravenous infusion. Dosing would be based on previous dose-ranging studies.
-
Control Group: Administration of a placebo or an active comparator.
Hemodynamic Monitoring:
Invasive hemodynamic monitoring is crucial and is typically achieved through a pulmonary artery catheter (Swan-Ganz catheter) to measure the following parameters at baseline and at specified time points during and after the infusion:
-
Cardiac Output (CO) and Cardiac Index (CI)
-
Systemic Vascular Resistance (SVR)
-
Pulmonary Vascular Resistance (PVR)
-
Mean Arterial Pressure (MAP)
-
Central Venous Pressure (CVP)
-
Pulmonary Artery Pressure (PAP)
-
Pulmonary Capillary Wedge Pressure (PCWP)
Data Analysis:
Statistical analysis would compare the changes in hemodynamic parameters from baseline between the treatment and control groups.
Experimental Workflow:
Conclusion
This compound and milrinone are both effective inodilators that function through the inhibition of PDE3. Milrinone is a well-characterized agent with a primary mechanism of selective PDE3 inhibition, leading to significant increases in cardiac contractility and vasodilation. This compound offers a dual mechanism of action, combining PDE3 inhibition with alpha-1 adrenoceptor blockade, which may result in a more pronounced vasodilatory and blood pressure-lowering effect.
The choice between these agents would depend on the specific hemodynamic profile and therapeutic goals for the patient. For patients requiring significant inotropic support, milrinone has a more established evidence base. This compound may be a valuable alternative, particularly in patients with high systemic vascular resistance where its potent vasodilatory properties could be advantageous. Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety of this compound and milrinone in the management of heart failure.
References
- 1. What are PDE3 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Pharmacological properties of the positive inotropic and alpha 1-adrenoceptor blocking agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Hemodynamic and autonomic effects of intravenous this compound in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the hemodynamic effects of milrinone with dobutamine in patients after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of dobutamine and milrinone on hemodynamic parameters and oxygen supply in patients undergoing cardiac surgery with low cardiac output after anesthetic induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Saterinone and Enoximone: A Comparative Analysis of PDE3 Inhibition
A detailed guide for researchers and drug development professionals on the phosphodiesterase-3 (PDE3) inhibitory profiles of Saterinone and Enoximone, supported by experimental data and methodologies.
This guide provides a comprehensive comparison of the phosphodiesterase-3 (PDE3) inhibitory activities of this compound and Enoximone, two pharmacologically significant agents. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a clear perspective on their relative potencies and the experimental context of these findings.
Quantitative Comparison of PDE3 Inhibition
The inhibitory potency of this compound and Enoximone against the PDE3 enzyme is a critical determinant of their pharmacological activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
| Compound | IC50 (PDE3) | Source Tissue |
| This compound | 0.02 µM | Failing Human Hearts |
| Enoximone | 5.9 µM | Human Hearts |
As the data indicates, this compound exhibits significantly more potent inhibition of PDE3 than Enoximone, with an IC50 value in the nanomolar range compared to Enoximone's micromolar value.
Understanding the PDE3 Signaling Pathway
Phosphodiesterase-3 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a crucial role in regulating cardiac muscle contractility and vascular smooth muscle tone. Inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in positive inotropic and vasodilatory effects.
A Comparative Guide to the Inotropic Effects of Saterinone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the inotropic properties of Saterinone enantiomers, presenting a comparison of their performance with other inotropic agents, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate replication and further investigation.
Introduction to this compound
This compound is a positive inotropic agent with additional alpha-1 adrenoceptor blocking properties.[1][2][3] Its primary mechanism of inotropic action involves the inhibition of phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiomyocytes.[1][3] Inhibition of PDE III leads to an accumulation of intracellular cAMP, which in turn enhances myocardial contractility. This compound exists as a racemic mixture of two enantiomers: (R)-Saterinone and (S)-Saterinone.
Inotropic Effects of this compound Enantiomers: A Comparative Analysis
Experimental evidence suggests that the enantiomers of this compound are largely equipotent in their positive inotropic effects and their ability to inhibit PDE III.[1] However, some studies have indicated that the (R)-enantiomer may exhibit slightly greater efficacy (maximal response) in isolated cardiac tissue preparations.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the inotropic and PDE III inhibitory effects of racemic this compound and its enantiomers.
Table 1: In Vitro Inotropic Potency of Racemic this compound
| Compound | Preparation | Parameter | Value | Reference |
| Racemic this compound | Guinea Pig Papillary Muscle | EC50 (Inotropic Effect) | 3.2 x 10⁻⁶ mol/L | [3] |
Table 2: In Vitro Phosphodiesterase (PDE) III Inhibition
| Compound | Tissue Source | Parameter | Value | Reference |
| Racemic this compound | Guinea Pig Right Ventricles | IC50 (PDE Inhibition) | 2.3 x 10⁻⁵ mol/L | [3] |
| Racemic this compound | Failing Human Myocardium | IC50 (PDE III Inhibition) | 0.02 µmol/L | |
| (R)-Saterinone | Failing Human Myocardium | IC50 (PDE III Inhibition) | Slightly more potent than (S)-enantiomer | |
| (S)-Saterinone | Failing Human Myocardium | IC50 (PDE III Inhibition) | Slightly less potent than (R)-enantiomer |
Comparison with Alternative Inotropic Agents
This compound's inotropic profile has been compared to other established agents, such as the PDE III inhibitor milrinone and the β-agonist dobutamine.
Table 3: Comparative Inotropic Potency and Hemodynamic Effects
| Agent | Mechanism of Action | Comparative Inotropic Potency | Key Hemodynamic Effects (in Humans) | Reference |
| Racemic this compound | PDE III Inhibitor, α1-blocker | 10-fold more potent than Milrinone | ↑ Cardiac Index, ↓ Pulmonary Capillary Wedge Pressure, ↓ Systemic Vascular Resistance | [3][4] |
| Milrinone | PDE III Inhibitor | - | ↑ Cardiac Index, ↓ Pulmonary Capillary Wedge Pressure, ↓ Systemic Vascular Resistance | [5][6] |
| Dobutamine | β1-agonist | - | ↑ Cardiac Index, Variable effect on Systemic Vascular Resistance | [1][6] |
Experimental Protocols
In Vitro Assessment of Inotropic Effects in Guinea Pig Papillary Muscle
This protocol outlines the methodology for measuring the contractile force of isolated cardiac tissue in response to this compound enantiomers.
1. Tissue Preparation:
- Male guinea pigs (250-350 g) are euthanized.
- The heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution.
- The right ventricle is opened, and a thin papillary muscle is carefully dissected.
- The tendinous end of the muscle is tied with a silk suture to a force transducer, and the other end is fixed to a tissue holder.
2. Experimental Setup:
- The mounted papillary muscle is placed in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution, continuously bubbled with 95% O₂ and 5% CO₂.
- The muscle is electrically stimulated with platinum electrodes at a defined frequency (e.g., 1 Hz) and voltage (just above threshold).
- The muscle is allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension.
3. Data Acquisition:
- Isometric contractile force is recorded using a force-displacement transducer connected to a data acquisition system.
- Parameters such as peak developed tension (inotropic state) and rate of tension development (dP/dt) are measured.
4. Compound Administration:
- After a stable baseline is established, cumulative concentration-response curves are generated by adding increasing concentrations of the this compound enantiomers or other inotropic agents to the organ bath.
- The effect of each concentration is allowed to reach a steady state before the next concentration is added.
5. Data Analysis:
- The inotropic effect is expressed as the percentage change from the baseline contractile force.
- EC50 (the concentration producing 50% of the maximal response) and Emax (the maximal effect) values are calculated by fitting the concentration-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound's Inotropic Effect
The following diagram illustrates the mechanism by which this compound exerts its positive inotropic effect through the inhibition of PDE III.
Caption: this compound's mechanism of inotropic action.
Experimental Workflow for Guinea Pig Papillary Muscle Assay
The diagram below outlines the key steps in the experimental workflow for assessing the inotropic effects of compounds using isolated guinea pig papillary muscle.
Caption: Workflow for in vitro inotropic assessment.
References
- 1. This compound, dobutamine, and sodium nitroprusside: comparison of cardiovascular profiles in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apa.memberclicks.net [apa.memberclicks.net]
- 6. Critical Care Alert: Milrinone vs. Dobutamine in the Treatment of Cardiogenic Shock EMRA [emra.org]
A Head-to-Head Comparison of Saterinone with Other Inodilators
In the landscape of cardiovascular therapeutics, inodilators play a crucial role in the management of acute heart failure and cardiogenic shock. These agents enhance myocardial contractility and promote vasodilation, thereby improving cardiac output and reducing the workload on the heart. This guide provides a detailed head-to-head comparison of Saterinone, a lesser-known inodilator, with the more established agents, Milrinone and Levosimendan. The comparison is based on available experimental data, focusing on their mechanisms of action, hemodynamic effects, and the experimental protocols used to evaluate their performance.
Mechanism of Action: A Tale of Three Pathways
The distinct therapeutic profiles of this compound, Milrinone, and Levosimendan stem from their unique molecular mechanisms. While this compound and Milrinone primarily target the cyclic adenosine monophosphate (cAMP) pathway, Levosimendan employs a different strategy of calcium sensitization.
This compound: This agent exhibits a dual mechanism of action. It is a phosphodiesterase III (PDE3) inhibitor, which prevents the breakdown of cAMP in cardiac and vascular smooth muscle cells.[1] Increased cAMP levels lead to enhanced cardiac contractility and vasodilation. Additionally, this compound possesses α1-adrenoceptor blocking properties, contributing further to its vasodilatory effects.[2][3]
Milrinone: As a selective PDE3 inhibitor, Milrinone's primary action is to increase intracellular cAMP levels.[2][4] This leads to a cascade of events including the activation of protein kinase A (PKA), which phosphorylates calcium channels to increase calcium influx in cardiomyocytes, thereby augmenting contractility.[5][6] In vascular smooth muscle, elevated cAMP promotes relaxation, resulting in vasodilation.[4]
Levosimendan: Unlike the PDE3 inhibitors, Levosimendan's main inotropic effect is achieved through calcium sensitization. It binds to cardiac troponin C in a calcium-dependent manner, stabilizing the Ca2+-induced conformational change and enhancing the contractile response of myofilaments without significantly increasing intracellular calcium concentrations.[7][8][9] This mechanism is thought to be more energy-efficient and less likely to induce arrhythmias compared to cAMP-dependent inotropes. Levosimendan also exerts vasodilatory effects by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[1][8]
Signaling Pathway Diagrams
Hemodynamic Performance: A Comparative Analysis
Table 1: Hemodynamic Effects of this compound
| Parameter | Baseline (Mean ± SD) | Post-Infusion (Mean ± SD) | % Change | p-value | Reference |
| Cardiac Index (L/min/m²) | 1.9 ± 0.4 | 2.5 ± 0.6 | +32% | < 0.05 | [3] |
| Systemic Vascular Resistance (dynes·sec·cm⁻⁵) | 1856 ± 424 | 1169 ± 312 | -37% | < 0.001 | [3] |
| Mean Pulmonary Artery Pressure (mmHg) | 38 ± 9 | 29 ± 7 | -24% | < 0.05 | [3] |
| Pulmonary Capillary Wedge Pressure (mmHg) | 23 ± 5 | 15 ± 4 | -35% | < 0.05 | [3] |
| Ejection Fraction (%) | 22 ± 5 | 32 ± 7 | +45% | < 0.05 | [3] |
| Heart Rate (beats/min) | 88 ± 12 | 97 ± 14 | +10% | = 0.05 | [10] |
| Mean Arterial Pressure (mmHg) | 84 ± 10 | 76 ± 9 | -9.5% | < 0.05 | [10] |
Data from a study involving patients with severe congestive heart failure receiving an intravenous infusion of this compound (2 µg/kg/min) over 3 hours.[3] A separate study with a 24-hour infusion also noted significant decreases in systemic vascular resistance and pulmonary capillary wedge pressure.[10][11]
Table 2: Comparative Hemodynamic Effects of Milrinone and Levosimendan
| Parameter | Milrinone | Levosimendan | Comments | Reference |
| Cardiac Index | Increased | Increased | Levosimendan may show a greater increase in some patient populations. | [12][13] |
| Systemic Vascular Resistance | Decreased | Decreased | Levosimendan may cause a more pronounced decrease. | [12] |
| Pulmonary Capillary Wedge Pressure | Decreased | Decreased | Levosimendan showed a significantly greater decrease than dobutamine in one study, a proxy comparison suggests it may be more effective than milrinone in this regard. | [13] |
| Heart Rate | Increased | Increased | Levosimendan may lead to a greater increase in heart rate. | [12] |
| Myocardial Oxygen Consumption | Increased | No significant increase | Levosimendan's mechanism is considered more energy-efficient. | [14] |
This table synthesizes findings from multiple studies comparing Milrinone and Levosimendan, often with Dobutamine as a common comparator. Direct head-to-head trials show nuanced differences depending on the patient population and clinical setting.
Experimental Protocols
The evaluation of inodilator efficacy relies on well-defined experimental protocols to measure hemodynamic parameters. A general workflow for a clinical study is outlined below.
Key Experimental Methodologies
1. Invasive Hemodynamic Monitoring:
-
Procedure: A pulmonary artery (Swan-Ganz) catheter is inserted to measure right atrial pressure (RAP), pulmonary artery pressure (PAP), and pulmonary capillary wedge pressure (PCWP). Cardiac output is typically determined by thermodilution.
-
Calculated Parameters: Systemic vascular resistance (SVR) and pulmonary vascular resistance (PVR) are calculated using the measured pressures and cardiac output.
-
Reference: This is a standard procedure in clinical trials evaluating cardiovascular drugs.[3][10]
2. Echocardiography:
-
Procedure: Two-dimensional (2D) echocardiography is used to assess cardiac structure and function non-invasively.
-
Measured Parameters: Left ventricular end-diastolic volume (LVEDV), left ventricular end-systolic volume (LVESV), and ejection fraction (EF) are key parameters measured to evaluate inotropic effects.
-
Reference: Echocardiography was utilized in the this compound study to assess its impact on left ventricular function.[3]
3. Measurement of Vasoactive Substances:
-
Procedure: Blood samples are collected at baseline and at various time points during drug infusion.
-
Analysis: Plasma levels of neurohormones such as norepinephrine, epinephrine, and renin activity are measured to assess the drug's impact on the autonomic nervous system.
-
Reference: This methodology was employed in a study evaluating the autonomic effects of this compound.[10]
4. In Vitro Measurement of PDE Inhibition:
-
Procedure: Phosphodiesterase isoenzymes are isolated from cardiac tissue (e.g., from failing human hearts or animal models).
-
Analysis: The inhibitory activity of the drug on specific PDE isoenzymes (e.g., PDE3) is determined by measuring the hydrolysis of radiolabeled cAMP or cGMP. The concentration of the drug that causes 50% inhibition (IC50) is a key metric.
5. In Vivo Models of Heart Failure:
-
Procedure: Animal models, such as monocrotaline-induced pulmonary hypertension in rats, are used to create a disease state mimicking human heart failure.
-
Intervention: The inodilators are administered to these animals, and hemodynamic parameters are measured using pressure-volume catheters.
-
Purpose: These preclinical models allow for a controlled comparison of the dose-response effects of different inodilators on cardiac and vascular function.
Conclusion
This compound, with its dual mechanism of PDE3 inhibition and α1-adrenoceptor blockade, presents a unique profile among inodilators. The available data suggests it is a potent agent for improving cardiac hemodynamics and left ventricular function. However, it is less studied than Milrinone and Levosimendan, which have been more extensively evaluated in clinical trials.
Milrinone remains a cornerstone of inodilator therapy, with a well-understood mechanism of action centered on cAMP modulation. Levosimendan offers a distinct advantage with its calcium-sensitizing mechanism, which may translate to improved myocardial efficiency and a better safety profile concerning arrhythmias and myocardial oxygen demand.
The choice of inodilator ultimately depends on the specific clinical scenario, the patient's underlying pathophysiology, and the desired hemodynamic goals. While this compound shows promise in early studies, further research, including direct comparative trials with modern inodilators, would be necessary to fully elucidate its place in the therapeutic armamentarium for heart failure. Researchers and drug development professionals should consider the nuanced differences in the mechanisms and hemodynamic effects of these agents when designing future studies and developing novel cardiovascular therapies.
References
- 1. Levosimendan: a calcium-sensitizing agent for the treatment of patients with decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Milrinone - Wikipedia [en.wikipedia.org]
- 3. This compound: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of Milrinone Lactate? [synapse.patsnap.com]
- 6. Milrinone - WikiAnesthesia [wikianesthesia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Hemodynamic and autonomic effects of intravenous this compound in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and hemodynamic effects of the phosphodiesterase III inhibitor this compound in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Continuous Milrinone Versus Dobutamine on Pulmonary Pressures in Patients With Advanced Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review of clinical trials of levosimendan in Europe & China [ecrjournal.com]
- 14. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Saterinone and Structurally Related Phosphodiesterase 3 (PDE3) Inhibitors Across Cancer Cell Lines
Disclaimer: Publicly available research on Saterinone has focused on its cardiovascular applications as a phosphodiesterase III (PDE3) inhibitor and alpha-1 blocker.[1][2] To date, no studies have been published detailing its cross-validation in different cancer cell lines. This guide provides a comparative framework using data from other well-documented PDE3 inhibitors to illustrate the potential anti-neoplastic effects and signaling pathways relevant to this class of compounds.
Introduction to this compound and the PDE3 Inhibitor Class
This compound is a dual-action drug known for its positive inotropic and vasodilatory effects, primarily investigated for the management of heart failure.[1][2] Its mechanism involves the inhibition of phosphodiesterase III (PDE3), an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP).[3][4] By inhibiting PDE3, this compound increases intracellular cAMP levels, which in cardiovascular cells leads to enhanced cardiac contraction and vasodilation.[5]
While this compound itself has not been evaluated in oncological studies, other inhibitors targeting the PDE3A isoform have demonstrated cytotoxic effects in a variety of cancer cell lines.[1][6] This guide summarizes the existing experimental data on these analogous compounds to provide a benchmark for future research into the potential anti-cancer applications of this compound.
Comparative Efficacy of PDE3 Inhibitors in Cancer Cell Lines
The cytotoxic activity of several PDE3 inhibitors has been quantified across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data below is compiled from studies on various PDE3 inhibitors, demonstrating their efficacy.
Table 1: IC50 Values of Representative PDE3 Inhibitors Across Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Quazinone | HeLa | Cervical Carcinoma | ~2,500 | [1] |
| A549 | Lung Carcinoma | >10,000 | [1] | |
| U-2 OS | Osteosarcoma | >10,000 | [1] | |
| Zardaverine | HeLa | Cervical Carcinoma | ~3,000 | [1] |
| A549 | Lung Carcinoma | >10,000 | [1] | |
| U-2 OS | Osteosarcoma | >10,000 | [1] | |
| Novel PDE3A/B Inhibitor | HeLa | Cervical Carcinoma | 0.1 - 0.3 | [2][7] |
| (Unnamed, from WO 2020157188) | SK-MEL-3 | Malignant Melanoma | 0.3 - 0.7 | [2][7] |
| IGR-37 | Melanoma | 0.2 | [2] |
Note: The data presented is for compounds structurally or functionally related to this compound. The efficacy of this compound in these cell lines has not been determined.
Mechanism of Action in Cancer
In contrast to its cardiovascular effects, the anti-cancer mechanism of some PDE3A inhibitors appears to be independent of cAMP modulation. Research indicates that the binding of specific inhibitors to the PDE3A enzyme can induce a novel protein interaction between PDE3A and Schlafen 12 (SLFN12).[6] This newly formed PDE3A-SLFN12 complex is responsible for triggering apoptosis, or programmed cell death.[1][6] This suggests a neomorphic activity where the drug creates a new function for the target protein rather than just inhibiting its native function.
Signaling Pathway Diagram
The diagram below illustrates this proposed mechanism, where the PDE3A inhibitor acts as a "molecular glue" to induce the formation of the cytotoxic PDE3A-SLFN12 complex.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the efficacy of PDE3 inhibitors in cancer cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 values presented in Table 1.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, SK-MEL-3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: A serial dilution of the PDE3 inhibitor (or this compound) is prepared. The cell culture medium is replaced with medium containing the compound at various concentrations (e.g., from 0.1 nM to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for 72 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondria will convert MTT into a purple formazan product.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by fitting the data to a dose-response curve using non-linear regression.
Experimental Workflow Diagram
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to confirm that cell death occurs via apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the PDE3 inhibitor at its IC50 concentration for 48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Data Acquisition: The stained cells are analyzed immediately by flow cytometry.
-
Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of apoptotic cells in the treated sample is compared to the vehicle control.
Conclusion
While this compound is an established cardiovascular agent, its potential in oncology remains unexplored. Based on the demonstrated cytotoxicity of other PDE3 inhibitors in various cancer cell lines, there is a scientific rationale for investigating this compound's effects in this context. The data from analogous compounds show that PDE3A is a viable anti-cancer target, with some inhibitors showing potent activity at nanomolar concentrations. Future studies should focus on screening this compound against a panel of cancer cell lines, particularly those with high PDE3A expression, to determine its IC50 values and elucidate whether its mechanism of action aligns with the novel PDE3A-SLFN12 apoptotic pathway. The experimental protocols detailed in this guide provide a clear framework for such a cross-validation study.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. What are PDE3A inhibitors and how do they work? [synapse.patsnap.com]
- 4. How Do PDE-3 Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Identification of cancer cytotoxic modulators of PDE3A by predictive chemogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
Assessing the Reproducibility of Saterinone's Cardiovascular Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Saterinone, a novel inotropic and vasodilatory agent, has demonstrated potential in the management of acute heart failure. Its dual mechanism of action, involving phosphodiesterase III (PDE III) inhibition and alpha-1 adrenergic receptor blockade, offers a unique therapeutic profile. This guide provides a comparative analysis of the reported hemodynamic effects of this compound across different laboratory findings to assess the reproducibility of its cardiovascular effects.
Comparative Analysis of Hemodynamic Effects
To evaluate the consistency of this compound's effects, quantitative data from key clinical studies are summarized below. The data represent the percentage change in various hemodynamic parameters following intravenous administration of this compound in patients with heart failure.
| Hemodynamic Parameter | Study 1: Sridhara et al. (1996)[1] | Study 2: Kieback et al. (2003)[2] | Study 3: Richardt et al. (1993)[3] |
| Cardiac Index (CI) | ▲ 32% | ▲ 56.6% | ▲ 102% |
| Systemic Vascular Resistance (SVR) | ▼ 37% | ▼ 39.9% | ▼ 54% |
| Mean Arterial Pressure (MAP) | Not Reported | ▼ 17.3% (Mean Systemic Blood Pressure) | ▼ 9% (Mean Systemic Blood Pressure) |
| Pulmonary Capillary Wedge Pressure (PCWP) | ▼ 35% | ▼ 46.9% | ▼ 46% |
| Heart Rate (HR) | Not Reported | ▲ 28.4% | ▲ 6% |
| Stroke Volume (SV) | Not Reported | ▲ 48.9% (Stroke Volume Index) | ▲ 97% |
| Mean Pulmonary Artery Pressure (MPAP) | ▼ 24% | ▼ 38.4% | ▼ 38% |
| Right Atrial Pressure (RAP) | Not Reported | ▼ 74.2% | ▼ 51% |
Analysis of Reproducibility:
The compiled data indicates a generally consistent direction of effect for this compound across the different studies. In all reported findings, this compound administration led to an increase in cardiac index and a decrease in systemic vascular resistance, pulmonary capillary wedge pressure, and mean pulmonary artery pressure. This consistency suggests a reproducible primary mechanism of action.
However, the magnitude of these effects shows some variability between studies. For instance, the reported increase in cardiac index ranges from 32% to 102%. This variation could be attributed to differences in patient populations, baseline disease severity, and specific experimental protocols, including dosing and duration of infusion. For a more definitive assessment of reproducibility, standardized experimental designs and larger patient cohorts would be beneficial.
Signaling Pathways of this compound
This compound's therapeutic effects are mediated through two primary signaling pathways:
-
Phosphodiesterase III (PDE III) Inhibition in Cardiac Myocytes: By inhibiting PDE III, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[4] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This cascade results in an increased intracellular calcium concentration, leading to enhanced myocardial contractility (positive inotropic effect).[4][5]
-
Alpha-1 Adrenergic Receptor Blockade in Vascular Smooth Muscle: this compound acts as an antagonist at alpha-1 adrenergic receptors on vascular smooth muscle cells.[6] This blockade inhibits the vasoconstrictive effects of norepinephrine, leading to vasodilation, a reduction in systemic vascular resistance (afterload), and a decrease in blood pressure.[7][8]
References
- 1. This compound: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound, dobutamine, and sodium nitroprusside: comparison of cardiovascular profiles in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive inotropic and vasodilatory actions of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Saterinone Clinical Trials in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Comparative Hemodynamic Effects
Clinical investigations have demonstrated Saterinone's potent effects on cardiac hemodynamics and left ventricular function when compared to placebo and other standard-of-care agents like dobutamine and sodium nitroprusside.
This compound vs. Placebo
In a randomized, double-blind, placebo-controlled study involving patients with severe congestive heart failure, a 3-hour intravenous infusion of this compound (2 µg/kg/min) resulted in significant improvements in key hemodynamic parameters compared to placebo, which showed no significant effects.[1]
| Parameter | This compound (% Change) | Placebo (% Change) | p-value |
| Systemic Vascular Resistance (SVR) | ↓ 37% | No significant effect | < 0.001 |
| Mean Pulmonary Artery Pressure (PAPm) | ↓ 24% | No significant effect | < 0.05 |
| Pulmonary Capillary Wedge Pressure (PCWP) | ↓ 35% | No significant effect | < 0.05 |
| End-Systolic Volume (ESV) | ↓ 27% | No significant effect | < 0.01 |
| Cardiac Index (CI) | ↑ 32% | No significant effect | < 0.05 |
| Ejection Fraction (EF) | ↑ 45% | No significant effect | < 0.05 |
This compound vs. Dobutamine and Sodium Nitroprusside
A comparative study in patients with idiopathic congestive cardiomyopathy (NYHA Class III) highlighted the distinct cardiovascular profiles of this compound, dobutamine, and sodium nitroprusside.[3] this compound demonstrated a unique combination of positive inotropic effects, similar to dobutamine, and pronounced vasodilatory effects, akin to sodium nitroprusside.[3]
| Parameter | This compound (% Change) | Dobutamine (% Change) | Sodium Nitroprusside (% Change) |
| Cardiac Index | ↑ 102% | ↑ 106% | ↑ 66% |
| Stroke Volume | ↑ 97% | ↑ 87% | ↑ 56% |
| Systemic Vascular Resistance | ↓ 54% | Similar to baseline | More pronounced vasodilation |
| Pulmonary Vascular Resistance | ↓ 58% | Similar to baseline | N/A |
| Double Product (Myocardial O2 Consumption) | + 2% | ↑ 28% | ↓ 10% |
Notably, this compound achieved these effects without a significant increase in myocardial oxygen consumption, as indicated by the minimal change in the double product, a key advantage over dobutamine.[3]
Signaling Pathway and Mechanism of Action
This compound's dual-action mechanism is central to its therapeutic effects. It acts as both a phosphodiesterase III (PDE III) inhibitor and an alpha-1 adrenergic receptor antagonist.
References
- 1. This compound: A New Dual-Action Drug in the Acute Management of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive inotropic and vasodilatory actions of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, dobutamine, and sodium nitroprusside: comparison of cardiovascular profiles in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Saterinone
Disclaimer: There is no publicly available, detailed Safety Data Sheet (SDS) specifically for Saterinone. The following guidance is based on general best practices for handling potent pharmaceutical compounds and information on phosphodiesterase III (PDE III) inhibitors as a class. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment before handling this compound.
This compound is identified as a phosphodiesterase III (PDE III) inhibitor.[1] As with many pharmacologically active substances, it should be treated as a potent compound, necessitating stringent safety protocols to minimize exposure to laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound, particularly in its powdered form, to prevent inhalation, dermal contact, and ocular exposure.[2][3] The selection of PPE should be based on the specific laboratory procedure and the associated risk of exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE |
| Weighing and Aliquoting Powder | Double Nitrile Gloves, Disposable Gown (with tight-fitting cuffs), Goggles or Safety Glasses with Side Shields, Face Shield, N95 or higher-level Respirator |
| Preparing Solutions | Double Nitrile Gloves, Disposable Gown, Goggles or Safety Glasses with Side Shields |
| Administering to Cell Cultures | Nitrile Gloves, Lab Coat |
| General Laboratory Operations | Nitrile Gloves, Lab Coat, Safety Glasses |
Note: Gowns should be disposable and close at the back. Gloves should be changed frequently, especially if contamination is suspected.[4]
Engineering Controls
Engineering controls are the primary means of minimizing exposure to potent compounds.[5]
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood, a powder containment hood, or a glove box to prevent the generation of airborne particles.[6][7]
-
Facility Design: The laboratory should have single-pass airflow to avoid cross-contamination. Air pressure differentials should be maintained to keep handling areas negative to adjacent spaces.[8]
Operational Plan for Handling this compound
A clear, step-by-step operational plan ensures that this compound is handled safely and consistently.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Spill Management Plan
In the event of a spill, a clear and immediate response is necessary to contain the compound and protect personnel.
Spill Kit Contents:
-
Two pairs of chemotherapy-tested gloves
-
Disposable gown and shoe covers
-
Face shield and goggles
-
N95 respirator
-
Absorbent pads or pillows
-
Sealable plastic bags for hazardous waste
-
Disposable scoop and scraper[9]
References
- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. agnopharma.com [agnopharma.com]
- 3. ilcdover.com [ilcdover.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Powder Handling - AirClean Systems [aircleansystems.com]
- 7. azom.com [azom.com]
- 8. escopharma.com [escopharma.com]
- 9. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
